Chemical structure and properties of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
The following technical guide provides an in-depth analysis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine , a bifunctional heterocyclic building block critical in modern drug discovery. Role: Bifunctional Scaffold for...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine , a bifunctional heterocyclic building block critical in modern drug discovery.
Role: Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Executive Summary
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 1546331-24-1) is a specialized heterocyclic intermediate characterized by a 1,3,5-substituted pyrazole core. Its value in medicinal chemistry stems from its orthogonal reactivity : it possesses an electrophilic handle (C5-Bromine) for core extension and a nucleophilic handle (C3-Methanamine) for side-chain elaboration. This dual functionality makes it an ideal scaffold for synthesizing kinase inhibitors, GPCR ligands (e.g., GLP-1R modulators), and biarylamide therapeutics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
Parameter
Detail
IUPAC Name
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Common Name
C-(5-Bromo-1-methyl-1H-pyrazol-3-yl)methylamine
CAS Number
1546331-24-1 (Free Base); 1129541-01-0 (HCl Salt)
Molecular Formula
C₅H₈BrN₃
Molecular Weight
190.04 g/mol
SMILES
Cn1c(Br)cc(CN)n1
Structure Class
1,3,5-Trisubstituted Pyrazole
Structural Analysis
The molecule features a planar pyrazole ring. The N1-methyl group blocks tautomerism, fixing the bond order and ensuring a consistent steric profile.
Electronic Character: The pyrazole ring is electron-rich but the C5-Bromine introduces significant inductive withdrawal, modulating the pKa of the ring nitrogen (N2).
Basicity: The primary amine (-CH₂NH₂) is the most basic center (estimated pKa ~9.0–9.5), typically existing as a cation at physiological pH unless acylated.
Geometry: The C3-methanamine vector projects the nitrogen atom away from the core, providing a "linker" geometry suitable for penetrating deep binding pockets (e.g., the ribose pocket of kinases).
Synthetic Architecture
The synthesis of this scaffold typically proceeds via the modification of a pyrazole-3-carboxylate precursor. The presence of the C5-Bromine requires careful selection of reducing agents to avoid debromination.
Validated Synthetic Pathway
The most robust route involves the reduction of the corresponding ester to an alcohol, followed by functional group interconversion to the amine.
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target methanamine.
Critical Experimental Considerations
Bromination (POBr₃): The conversion of the 5-hydroxy (or 5-oxo) intermediate to the 5-bromo derivative is achieved using phosphorus oxybromide. This step is sensitive to moisture; anhydrous conditions are mandatory.
Selective Reduction: Reducing the ester (Inter2) to the alcohol (Inter3) without debrominating the C5 position is critical. Sodium borohydride (NaBH₄) with Calcium Chloride (CaCl₂) in ethanol/THF is preferred over Lithium Aluminum Hydride (LiAlH₄), which may cause hydrodebromination.
Amination: Direct nucleophilic substitution of a 3-bromomethyl intermediate with ammonia often leads to over-alkylation (secondary/tertiary amines). The Gabriel Synthesis (using potassium phthalimide) or the Azide method (NaN₃ followed by Staudinger reduction) guarantees the primary amine.
Reactivity Profile & Applications
The scaffold acts as a "linchpin" in divergent synthesis, allowing chemists to elaborate two distinct vectors of a drug molecule independently.
Orthogonal Functionalization
Vector A (C5-Bromine): A handle for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura: Coupling with aryl boronic acids to install hydrophobic tails.
Buchwald-Hartwig: Coupling with amines to generate C5-amino pyrazoles (common in kinase inhibitors).
Vector B (C3-Methanamine): A nucleophilic handle for library generation.
Amide Coupling: Reaction with carboxylic acids to create peptidomimetics.
Reductive Amination: Reaction with aldehydes to create flexible secondary amines.
Figure 2: Divergent reactivity map illustrating the scaffold's utility in parallel medicinal chemistry.
Medicinal Chemistry Case Studies
This specific scaffold has been utilized in high-value therapeutic areas:
GLP-1 Receptor Modulators: In patent US20240199589A1 , the (5-bromo-1-methyl-1H-pyrazol-3-yl) moiety serves as a linker, where the bromine is likely displaced or coupled to extend the pharmacophore into a hydrophobic pocket of the receptor [1].
PKMYT1 Inhibitors: Patent WO2024184550A1 describes biarylamide derivatives where the pyrazole amine forms a critical hydrogen bond network within the kinase active site [2].
TNF Modulators: The scaffold is used to construct imidazopyridine derivatives (EP 2872508 B1) that inhibit TNF
-induced NF-B activation, showcasing its utility in inflammation [3].
Experimental Protocol: Amide Coupling (General)
For the derivatization of the C3-methanamine.
Objective: To couple (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine with a carboxylic acid (R-COOH).
Physicochemical Characteristics and Synthetic Utility of Brominated Pyrazole Amine Building Blocks
An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter the challenge of balancing molecular lipophilicity, target affinity, and metabolic stability in ear...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, I frequently encounter the challenge of balancing molecular lipophilicity, target affinity, and metabolic stability in early-stage drug discovery. Among the vast array of heterocyclic scaffolds, brominated pyrazole amines—specifically derivatives like 3-amino-4-bromopyrazole—stand out as highly privileged building blocks.
This whitepaper deconstructs the physicochemical behavior of these molecules, explaining the causality behind their structural dynamics, and provides a self-validating experimental protocol for their integration into complex pharmaceutical pipelines.
The Strategic Role of the Pyrazole Amine Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, the unsubstituted pyrazole fragment is frequently deployed as a bioisostere to replace benzene or phenol rings, resulting in improved aqueous solubility and modulated lipophilicity[1].
When functionalized with both an exocyclic amine (e.g., at C3/C5) and a bromine atom (typically at the electron-rich C4 position), the molecule transforms into a bifunctional powerhouse:
The Amine Group : Acts as a potent hydrogen-bond donor and acceptor, improving the Polar Surface Area (PSA) and enabling interactions with kinase hinge regions.
The Bromine Atom : Serves a dual purpose. Pharmacologically, it acts as a lipophilic, target-engaging moiety capable of forming highly directional halogen bonds[2]. Synthetically, it is considered a "universal fragment" in Fragment-Based Drug Discovery (FBDD)[3], providing an ideal electrophilic handle for transition-metal-catalyzed cross-coupling.
Physicochemical Profiling
Understanding the interplay between the electron-withdrawing bromine and the electron-donating amine is non-negotiable for predicting the behavior of these building blocks in physiological environments.
pKa and Annular Tautomerism
Pyrazoles exhibit complex annular tautomerism. The basicity of an unsubstituted pyrazole is relatively low (pKa ~2.5) compared to imidazole[1]. The introduction of a strongly electronegative bromine atom at the C4 position exerts an inductive electron-withdrawing effect, which further lowers the basicity of the pyrazole nitrogens. However, the exocyclic primary amine counteracts this by donating electron density via resonance. This delicate push-pull system dictates the molecule's charge state at physiological pH (7.4), directly impacting its membrane permeability and solubility profile.
Lipophilicity and Halogen Bonding
While the amine group increases hydrophilicity, the bromine atom significantly enhances the molecule's lipophilicity (LogP). This balance prevents the molecule from becoming too polar (which would hinder blood-brain barrier penetration) or too greasy (which would cause non-specific protein binding). Furthermore, the anisotropic charge distribution around the bromine atom creates a "sigma-hole"—a region of positive electrostatic potential that enables strong, highly specific halogen bonding with electron-rich residues in target binding pockets (e.g., in MAO-B inhibitors)[2].
Quantitative Physicochemical Comparison
To illustrate the impact of these functional groups, the following table summarizes the key physicochemical parameters of the core building blocks:
The physicochemical traits of brominated pyrazole amines are not isolated variables; they are logically interconnected. The diagram below maps the causality between the structural motifs and their resulting chemical behaviors.
Fig 1: Logical relationships between structural motifs and physicochemical characteristics.
Synthetic Utility: Cross-Coupling Methodologies
In drug development, the true value of 3-amino-4-bromopyrazole[5] lies in its synthetic versatility. The C4-bromine serves as an ideal site for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for rapid diversification of the scaffold while leaving the primary amine intact for subsequent amide coupling or kinase-hinge binding.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of 3-Amino-4-bromopyrazole
This protocol is engineered to be a self-validating system. Every step includes the causality behind the chemical choice and the in-process controls (IPC) required to verify success.
Objective : To synthesize 4-aryl-1H-pyrazol-3-amines with high regioselectivity.
Step 1: Reagent Preparation & Solvent Selection
Action : In an oven-dried Schlenk flask, combine 3-amino-4-bromopyrazole (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane and deionized water.
Causality : The 4:1 Dioxane/H₂O ratio is critical. Dioxane solubilizes the organic fragments, while water is essential to dissolve the inorganic base (K₂CO₃). The dissolved base coordinates to the boronic acid, forming the reactive tetrahedral boronate complex necessary for transmetalation.
Self-Validation : The initial mixture should appear as a biphasic suspension. Complete dissolution of K₂CO₃ into the aqueous layer confirms the correct water ratio.
Step 2: Atmosphere Control (Degassing)
Action : Sparge the stirring mixture with Argon for 15 minutes.
Causality : Rigorous exclusion of oxygen is mandatory. Oxygen will prematurely oxidize the active Pd(0) catalyst into an inactive Pd(II) state, terminating the catalytic cycle and resulting in a failed reaction.
Step 3: Catalyst Activation & Thermal Cycling
Action : Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours.
Causality : The bidentate dppf ligand enforces a cis-geometry on the palladium center. This specific geometry accelerates the reductive elimination step and prevents the free amine group of the pyrazole from coordinating to and poisoning the palladium catalyst.
Self-Validation : A visual color shift from an orange/yellow suspension to a deep red/brown homogeneous solution indicates the successful reduction of Pd(II) to the active Pd(0) species. TLC (50% EtOAc/Hexane) should show the complete consumption of the lower-Rf bromopyrazole spot.
Step 4: Quenching & LC-MS Verification
Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Causality : Brine removes the water-miscible dioxane and inorganic salts. Na₂SO₄ removes residual water prior to concentration, preventing the hydrolysis of any sensitive functional groups on the newly attached aryl ring.
Self-Validation : LC-MS of the crude residue must exhibit the [M+H]⁺ peak of the target 4-aryl-1H-pyrazol-3-amine. Crucially, the characteristic bromine isotope pattern (a 1:1 ratio of M / M+2 peaks) must be completely absent, confirming 100% conversion of the starting material.
Fig 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling of brominated pyrazole amines.
Conclusion
Brominated pyrazole amines are not merely structural intermediates; they are highly engineered physicochemical tools. By understanding how the C4-bromine atom modulates the pKa of the pyrazole core, enhances lipophilicity, and provides a reliable handle for cross-coupling, medicinal chemists can rationally design highly potent, metabolically stable therapeutics. Adhering to strict, causality-driven protocols ensures that these privileged scaffolds are utilized to their maximum potential in the laboratory.
References
Pyrazoles in Drug Discovery - PharmaBlock.
CAS 16461-94-2: 3-Amino-4-bromopyrazole - CymitQuimica.
pKa values and ionization states of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
An In-depth Technical Guide Topic: pKa Values and Ionization States of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine Audience: Researchers, scientists, and drug development professionals. Executive Summary The acid disso...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: pKa Values and Ionization States of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds such as (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, understanding the specific pKa values of its functional groups is paramount for predicting its behavior in biological systems. This guide provides a detailed analysis of the ionizable centers of this molecule, offering theoretically-grounded estimations of its pKa values. We dissect the electronic contributions of the N-methylated pyrazole ring and the bromo-substituent to the basicity of the primary amine and the pyrazole nitrogen. Furthermore, this document outlines robust, field-proven protocols for both computational prediction and experimental determination of pKa, designed to equip researchers with the practical knowledge to validate these predictions. The synthesis of theoretical analysis and actionable methodologies herein serves as a comprehensive resource for optimizing the development of pyrazole-containing drug candidates.
The Central Role of pKa in Drug Development
The extent to which a molecule is ionized at a given pH governs its fundamental properties, including solubility, lipophilicity, and ability to permeate biological membranes. It is estimated that around 95% of developed drugs contain ionizable functional groups.[1] The pKa value dictates the ratio of the neutral to the ionized form of a molecule at a specific pH, as described by the Henderson-Hasselbalch equation. For (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, a molecule featuring multiple nitrogen atoms, identifying which are basic and quantifying their respective pKa values is the first step in building a predictive ADME model. Pyrazole derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The specific substitution pattern of the target molecule—a brominated, N-methylated pyrazole with a methanamine side chain—presents a unique case for pKa analysis, as each substituent modulates the electron density and, consequently, the basicity of the ionizable centers.
Theoretical Analysis of Ionization Behavior
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine possesses two potential sites for protonation: the primary aliphatic amine of the methanamine side chain and the pyridine-like N2 nitrogen of the pyrazole ring.
**2.1 pKa Estimation of the Primary Amine (-CH₂NH₂) **
The primary aliphatic amine is expected to be the most basic site on the molecule. The pKa of a typical primary amine in a simple alkane is in the range of 9-11.[5] However, the basicity of the amine in this specific molecule is modulated by the electronic influence of the substituted pyrazole ring to which it is attached.
Inductive Effect of the Pyrazole Ring: Heteroaromatic rings like pyrazole are generally electron-withdrawing. This effect decreases the electron density on the amine nitrogen, thereby reducing its basicity and lowering its pKa compared to a simple alkylamine.
Influence of Ring Substituents:
N1-Methyl Group: The methyl group is weakly electron-donating, which slightly increases the electron density of the ring system.
C5-Bromo Group: The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), which further reduces the electron density of the pyrazole ring. This effect reinforces the ring's overall electron-withdrawing character, leading to a more significant decrease in the amine's pKa.
Considering these factors, the pKa of the aminomethyl group is predicted to be lower than that of a simple primary amine. A reasonable estimate would place it in the range of 8.0 to 9.0 .
pKa Estimation of the Pyrazole Ring (N2)
The pyrazole ring itself contains a "pyridine-like" nitrogen at the N2 position, whose lone pair of electrons is not involved in the aromatic system and is thus available for protonation.[6]
Basicity of Parent Pyrazole: The conjugate acid of the parent pyrazole has a pKa of approximately 2.5, making it a weak base.[7]
Influence of Ring Substituents:
N1-Methyl Group: This electron-donating group increases the basicity of the N2 nitrogen.
C5-Bromo Group: The electron-withdrawing nature of bromine significantly decreases the basicity of the N2 nitrogen.
C3-Methanamine Group: The aminomethyl group, especially in its neutral state, is electron-withdrawing via induction, which would also decrease the basicity of the N2 nitrogen.
The combined electron-withdrawing effects of the bromo and methanamine substituents are expected to outweigh the donating effect of the N1-methyl group. Therefore, the pKa of the N2 pyrazole nitrogen is predicted to be less than 2.0 .
Predicted Ionization States and Equilibria
Based on these estimations, the primary amine is the dominant site of protonation under physiological conditions. The ionization equilibrium can be visualized as follows:
Caption: Ionization equilibrium of the target molecule.
At physiological pH (~7.4), the primary amine (pKa ~8.0-9.0) will exist predominantly in its protonated, cationic form (-CH₂NH₃⁺), while the pyrazole nitrogen (pKa < 2.0) will be overwhelmingly in its neutral state.
Computational Prediction of pKa Values
In silico methods provide a rapid and cost-effective means to estimate pKa values, guiding experimental design.[1] These range from empirical database methods to more rigorous quantum mechanical (QM) calculations.[8][9][10] QM methods, combined with a continuum solvation model, can offer high accuracy.[11][12]
Protocol for QM-based pKa Prediction
A robust method involves calculating the free energy change of an isodesmic reaction, which minimizes errors by comparing the target molecule to a structurally similar reference compound with a known experimental pKa.[8][11]
Step-by-Step Methodology:
Reference Compound Selection: Choose a reference compound with a similar ionizable group. For the primary amine, methylamine (experimental pKa ~10.6) is a suitable starting point. For the pyrazole nitrogen, 1-methylpyrazole could be used.
Conformational Search: Perform a conformational search for the neutral and protonated states of both the target molecule and the reference compound in the gas phase.
Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest energy conformers and perform frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G(d)) in both the gas phase and with a continuum solvation model (e.g., SMD or PCM).[13]
Free Energy Calculation: Calculate the Gibbs free energy (G) in solution for all four species (Target_neutral, Target_protonated, Ref_neutral, Ref_protonated).
Calculate ΔG_reaction: Determine the free energy change for the isodesmic reaction:
Target_neutral + Ref_protonated → Target_protonated + Ref_neutral
ΔG_reaction = (G_Target_protonated + G_Ref_neutral) - (G_Target_neutral + G_Ref_protonated)
Calculate pKa: Use the following equation to calculate the pKa of the target molecule:
pKa_Target = pKa_Reference - (ΔG_reaction / (2.303 * RT))
where R is the gas constant and T is the temperature in Kelvin.
Caption: Workflow for QM-based pKa prediction.
Experimental Determination of pKa Values
Experimental validation is the gold standard for pKa determination. Several techniques are available, with potentiometric titration being one of the most direct and accurate methods.[5][14]
Detailed Protocol for Potentiometric Titration
This protocol describes the determination of the pKa of the primary amine group.
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
Calibrated pH meter and electrode
Automatic titrator or manual burette
Stir plate and stir bar
Temperature probe
Inert gas (e.g., Argon or Nitrogen) to blanket the solution
Step-by-Step Methodology:
Sample Preparation: Accurately weigh a precise amount of the compound to prepare a solution of known concentration (e.g., 5-10 mM) in deionized, CO₂-free water. Maintaining a constant ionic strength is crucial, so add a background electrolyte like 0.15 M KCl.
System Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode, temperature probe, and the tip of the burette. Begin stirring gently and purge the headspace with an inert gas to prevent CO₂ absorption.
Titration: Record the initial pH of the solution. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
Data Collection: Continue the titration until the pH curve shows a clear inflection point and extends at least 1-2 pH units beyond it.
Data Analysis:
Plot the measured pH versus the volume of HCl added to generate the titration curve.
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep inflection region).
For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. The volume at this peak can be used to find the precise half-equivalence volume.
Alternatively, use specialized software to fit the titration data to the appropriate Henderson-Hasselbalch model to refine the pKa value.
Caption: Workflow for pKa determination via potentiometric titration.
Summary and Implications for Drug Development
This guide provides a multi-faceted approach to understanding the ionization behavior of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Ionizable Center
Predicted pKa Range
Predicted Dominant Species at pH 7.4
Primary Amine (-CH₂NH₂)
8.0 - 9.0
Cationic (-CH₂NH₃⁺)
Pyrazole Nitrogen (N2)
< 2.0
Neutral
The key takeaways for drug development professionals are:
Solubility: The molecule is expected to be predominantly charged at physiological pH, which generally confers good aqueous solubility—a desirable trait for formulation and bioavailability.
Permeability: The charged nature at pH 7.4 may limit passive diffusion across lipid membranes (e.g., the gut wall and blood-brain barrier). The fraction of the neutral species, though small, will be responsible for membrane permeation.
Target Binding: If the target binding site (e.g., an enzyme active site) is hydrophobic, the charged state may be unfavorable. Conversely, if the site contains acidic residues (e.g., aspartate, glutamate), the cationic amine could form a crucial salt bridge, enhancing binding affinity.
Understanding these pKa-driven characteristics is essential for interpreting structure-activity relationships (SAR) and for rationally designing next-generation analogs with optimized ADME profiles. The outlined theoretical and experimental frameworks provide a reliable pathway to secure this critical data.
References
Kumar, A., & Rawat, M. (2008). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Tropical Journal of Pharmaceutical Research, 7(3), 961-968. [Link]
Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2988. [Link]
Zahradník, R., & Polák, R. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
University of Babylon. Heterocyclic Chemistry. [Link]
Slater, B. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
Giménez, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(9), 1395-1397. [Link]
Brainly.in. (2020). Compare the basicity of pyridine,pyrrole,pyrazolle and imidaxole. [Link]
Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]
Liu, Y., et al. Detailed procedure for calculating pKa. [Link]
Sumon, K. Z., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
Raic, M., et al. (2009). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 82(2), 453-459. [Link]
El-Sattar, N. E. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4509. [Link]
De Monte, C., et al. (2014). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 21(3), 322-348. [Link]
Farghaly, T. A., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
Bansal, R. K. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
De Monte, C., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]
Farghaly, T. A., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(23), 4679-4687. [Link]
Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
Matsui, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
An In-depth Technical Guide to the Solubility Profile of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in Organic Solvents
Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, a novel heterocyclic amine of interest in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, a novel heterocyclic amine of interest in pharmaceutical research. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and ultimate bioavailability.[1][2][3] This document moves beyond a simple data sheet to deliver an in-depth methodological guide. It details the theoretical underpinnings of solubility, provides robust, step-by-step protocols for experimental determination using both equilibrium and high-throughput techniques, and offers a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive and reliable solubility profile for this and other related novel chemical entities.
Introduction: The Critical Role of Solubility
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole, a class of heterocyclic compounds known for its diverse biological activities and applications in medicinal chemistry.[4] Its structure, featuring a polar aminomethyl group, a hydrogen bond-accepting pyrazole core, and a lipophilic bromo-methyl substituent, suggests a complex solubility behavior that requires empirical characterization.
Understanding the solubility of this molecule in various organic solvents is not an academic exercise; it is a fundamental requirement for its advancement as a potential drug candidate.[5][6] Key decisions impacted by solubility data include:
Process Chemistry: Selection of appropriate solvents for synthesis, work-up, and isolation to maximize yield and purity.
Purification: Development of effective crystallization or chromatographic purification methods.
Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable dosage forms, a major challenge given that over 40% of new chemical entities are practically insoluble in aqueous media.[3]
In Vitro and In Vivo Screening: Ensuring the compound remains in solution during biological assays to produce reliable and reproducible results.[7][8]
This guide provides the scientific rationale and detailed methodologies to generate a robust solubility profile, empowering researchers to make informed, data-driven decisions.
Physicochemical Properties and Theoretical Solubility Considerations
While specific experimental data for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is not widely published, we can predict its behavior based on its structure and the properties of related compounds.[9][10]
Molecular Structure: C₅H₈BrN₃
Molecular Weight: 190.04 g/mol
Key Features:
Hydrogen Bond Donors: Primary amine (-NH₂)
Hydrogen Bond Acceptors: Pyrazole nitrogen atoms, primary amine nitrogen.
The fundamental principle governing solubility is that "like dissolves like."[11] This compound's amphiphilic nature—possessing both polar and nonpolar characteristics—suggests it will exhibit varied solubility across a spectrum of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and pyrazole nitrogens, likely leading to good solubility.
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents possess dipoles that can interact with the polar regions of the molecule. Solubility is expected to be moderate to high.
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar bromo and methyl groups will favor interaction with these solvents, but the highly polar amine and pyrazole core will strongly disfavor it, likely resulting in poor solubility.
A more sophisticated predictive tool is the Hansen Solubility Parameters (HSP) model, which deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] For a solute to dissolve in a solvent, their respective Hansen parameters must be similar.[14][15] Determining the HSP of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine would allow for a more quantitative prediction of its solubility in a wide range of solvents and the rational design of solvent blends.[16]
The following diagram illustrates the logical relationship between the molecule's structural features and its expected solubility behavior.
Caption: Structure-Solubility Relationship Logic.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The Shake-Flask Method is the universally recognized "gold standard" for its determination due to its reliability and accuracy.[17][18]
Protocol: Equilibrium Shake-Flask Method
This protocol is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the equilibrium solubility of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Vortex mixer and orbital shaker with temperature control
Centrifuge
0.2 µm PTFE syringe filters
Calibrated pipettes
HPLC system with UV detector (or UPLC-MS for higher sensitivity)
Methodology:
Preparation of Vials: Add an excess amount of the compound (approx. 5-10 mg) to a series of pre-weighed 2 mL glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[17]
Solvent Addition: Accurately add 1.0 mL of each selected organic solvent to the corresponding vial.
Equilibration: Securely cap the vials. Place them on an orbital shaker in a temperature-controlled incubator (25 °C ± 0.5 °C). Shake the vials at a moderate speed for 24 to 48 hours. Causality: This extended period ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Then, centrifuge the vials at >10,000 x g for 15 minutes to pellet any remaining suspended particles. Trustworthiness: This dual approach of settling and centrifugation is critical to ensure the supernatant is free of particulates that would artificially inflate the measured concentration.
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Expertise: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.
Dilution: Prepare an accurate dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical calibration curve.
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[19][20]
Data Reporting: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as mean ± standard deviation.
The following diagram outlines this mandatory experimental workflow.
In early-stage drug discovery, speed is often prioritized. Kinetic solubility assays, which measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock, are widely used for rapid screening.[7][8] Laser nephelometry is a common high-throughput technique for this purpose.[21][22] It measures the amount of light scattered by insoluble particles that form when an aqueous buffer is added to a DMSO solution of the compound.[23][24][25]
While this guide focuses on organic solvents, the principles of high-throughput screening can be adapted. A miniaturized shake-flask method in a 96-well plate format, followed by HPLC-UV analysis, offers a good balance of throughput and accuracy.[26]
Expected Solubility Profile Data
The following table presents a framework for reporting the solubility data for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine. The values provided are hypothetical and for illustrative purposes only, based on the structural analysis in Section 2. Actual experimental values must be determined using the protocols described.
Solvent
Solvent Class
Polarity Index
Predicted Solubility (mg/mL at 25°C)
USP Solubility Class (Predicted)
Polar Protic
Methanol
Polar Protic
5.1
> 100
Very Soluble
Ethanol
Polar Protic
4.3
> 50
Freely Soluble
Isopropanol
Polar Protic
3.9
~ 20
Soluble
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
> 100
Very Soluble
Acetonitrile (ACN)
Polar Aprotic
5.8
~ 30
Soluble
Acetone
Polar Aprotic
5.1
~ 40
Freely Soluble
Tetrahydrofuran (THF)
Polar Aprotic
4.0
~ 15
Sparingly Soluble
Halogenated
Dichloromethane (DCM)
Halogenated
3.1
~ 10
Sparingly Soluble
Nonpolar
Toluene
Nonpolar
2.4
< 1
Slightly Soluble
n-Hexane
Nonpolar
0.1
< 0.1
Very Slightly Soluble
Conclusion and Application of Data
This guide has established a comprehensive, scientifically-grounded approach to determining the solubility profile of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine. By combining theoretical predictions with the gold-standard shake-flask experimental protocol, researchers can generate reliable and accurate data. This information is paramount for guiding solvent selection in chemical synthesis, designing efficient purification strategies, and initiating pre-formulation studies. A thorough understanding of solubility is an indispensable cornerstone for the successful development of any new chemical entity, mitigating risks and accelerating its path from the laboratory to potential clinical application.[2]
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link: https://www.crcpress.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483]
Lara, J., et al. (2017). The use of the Hansen solubility parameters in the selection of protective polymeric materials resistant to chemicals. International Journal of Current Research, 9, 47860-47867. [Link: https://www.journalcra.
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences, 60(2), 165-176. [Link: https://ps.tbzmed.ac.ir/Article/hansen-solubility-parameters-a-tool-for-solvent-selection-in-drugs]
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link: https://pubs.acs.org/doi/abs/10.1021/ac9912247]
Popa, M. I., et al. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Dentistry, 24(2), 223-229. [Link: https://www.ijmd.ro/2020/2/223-229.pdf]
Veranova. (2023). Improving solubility and accelerating drug development. [Link: https://veranova.
Brea, J., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(4), 100149. [Link: https://pubmed.ncbi.nlm.nih.gov/38492994/]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3399482/]
Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link: https://lup.lub.lu.se/student-papers/record/1342153]
MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link: https://www.mdpi.com/1999-4923/16/10/1608]
PubMed. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. [Link: https://pubmed.ncbi.nlm.nih.gov/10755413/]
ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link: https://www.researchgate.
BenchChem. (2025). General Experimental Protocol for Determining Solubility. [Link: https://www.benchchem.com/product/b5832/technical-guide]
UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. [Link: https://upcommons.upc.edu/handle/2117/377755]
SciSpace. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link: https://typeset.io/papers/determination-of-thermodynamic-solubility-of-active-1flv8q15]
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link: https://ps.tbzmed.ac.
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link: https://www.bmglabtech.
PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link: https://pubmed.ncbi.nlm.nih.gov/29427678/]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link: https://www.mdpi.com/2624-8549/4/3/65]
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link: https://www.rheolution.com/publications/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o]
The Role of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in Fragment-Based Drug Discovery
Executive Summary The paradigm of drug discovery has increasingly shifted from high-throughput screening (HTS) of massive, complex libraries toward Fragment-Based Drug Discovery (FBDD). By screening highly polar, low-mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The paradigm of drug discovery has increasingly shifted from high-throughput screening (HTS) of massive, complex libraries toward Fragment-Based Drug Discovery (FBDD). By screening highly polar, low-molecular-weight compounds, FBDD allows for a more efficient sampling of chemical space and yields starting points with exceptionally high ligand efficiency.
Among the vast chemical space of fragment libraries, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (BMPM) stands out as an archetypal, high-value fragment. As a Senior Application Scientist, I have observed that successful FBDD campaigns rely not just on the binding affinity of a fragment, but on its synthetic tractability and crystallographic visibility. This whitepaper deconstructs the structural rationale, biophysical screening workflows, and hit-to-lead evolution of BMPM, providing a self-validating framework for deploying halogenated pyrazole fragments in modern drug discovery.
Structural Rationale: Deconstructing the Fragment
The selection of BMPM for a fragment library is not arbitrary; it is driven by strict adherence to physicochemical guidelines and the strategic placement of pharmacophores. In 2003, Congreve et al. established the "Rule of Three" (Ro3), which dictates that ideal fragments should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors (HBD), ≤ 3 hydrogen bond acceptors (HBA), and a cLogP ≤ 3[1].
Physicochemical Profiling
BMPM perfectly aligns with the Ro3, ensuring high aqueous solubility (critical for the high-concentration assays required in FBDD) and leaving ample physicochemical "headroom" for subsequent fragment growing.
Table 1: Physicochemical Properties of BMPM vs. Rule of Three Criteria
Parameter
Rule of Three Limit
BMPM Value
Strategic Advantage
Molecular Weight (Da)
≤ 300
190.04
Leaves >300 Da of headroom for adding affinity-driving vectors.
cLogP
≤ 3
~0.8
Ensures solubility at 1-50 mM for NMR/X-ray soaking.
H-Bond Donors (HBD)
≤ 3
2
Primary amine serves as a strong donor for salt bridges.
H-Bond Acceptors (HBA)
≤ 3
2
Pyrazole nitrogens act as classic hinge-binding acceptors.
Heavy Atoms
≤ 22
9
Maximizes Ligand Efficiency (LE) upon initial target engagement.
Pharmacophore Causality
Each moiety on BMPM serves a dual purpose—acting as both a biological interaction point and a downstream synthetic handle:
The Pyrazole Core: A privileged scaffold that frequently acts as a hydrogen-bond donor/acceptor pair. In kinase targets, it is a classic hinge-binder, mimicking the adenine ring of ATP.
The Methanamine Group: The primary amine is protonated at physiological pH, allowing it to form robust salt bridges with acidic residues (e.g., Asp/Glu in the DFG motif of kinases). Synthetically, it is a highly reactive vector for amide coupling or reductive amination.
The Bromine Atom: Biologically, bromine can engage in halogen bonding —a highly directional, non-covalent interaction where the electropositive "sigma-hole" of the halogen interacts with Lewis bases (e.g., backbone carbonyls)[2]. Crystallographically, bromine acts as a heavy-atom beacon via anomalous dispersion, and synthetically, it is a prime site for palladium-catalyzed cross-coupling.
Biophysical Screening Cascade
Because fragments like BMPM typically exhibit weak affinities (K_D in the 100 µM to 5 mM range), traditional biochemical assays often yield false negatives. A rigorous, self-validating biophysical cascade is mandatory.
Caption: FBDD workflow demonstrating the progression from biophysical screening to structure-guided design.
Protocol 1: Self-Validating SPR Primary Screen
Surface Plasmon Resonance (SPR) is the frontline tool for detecting low-affinity, low-molecular-weight binders.
Step-by-Step Methodology:
Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (target level: 3000-5000 RU to ensure sufficient signal for a 190 Da fragment).
Self-Validation Control: Immobilize a structurally similar but functionally inactive mutant (or BSA) on Channel 1. All responses from the active channel must be double-referenced (subtracting Channel 1 and blank buffer injections) to eliminate bulk refractive index shifts and non-specific binding.
Assay Execution: Inject BMPM in a 2-fold dilution series from 12.5 µM to 2 mM at a high flow rate (50 µL/min) to minimize mass transport limitations.
Self-Validation Control: Inject a known high-affinity reference ligand at the beginning, middle, and end of the run. If the R_max of the reference ligand drops by >10%, the protein surface is denaturing, and the run must be discarded.
Data Analysis: Due to the fast on/off rates of fragments, kinetic fitting is often impossible. Plot the steady-state response (R_eq) against concentration and fit to a 1:1 Langmuir binding isotherm to derive the K_D.
Self-Validation Control: Calculate the theoretical maximum response (R_max_calc) based on the molecular weight ratio of the fragment to the protein. If the experimental R_max exceeds 1.2x R_max_calc, the fragment is aggregating or binding non-specifically (super-stoichiometric binding).
Optimizing a millimolar fragment into a nanomolar lead is practically impossible without high-resolution structural data[3]. This is where BMPM provides a massive technical advantage.
The presence of the bromine atom on the pyrazole ring is a deliberate design choice for X-ray crystallography. Bromine has a strong anomalous scattering signal at typical synchrotron X-ray wavelengths.
Step-by-Step Methodology:
Crystal Preparation: Grow apo-crystals of the target protein using vapor diffusion.
Fragment Soaking: Transfer the crystal into a soaking drop containing the mother liquor supplemented with 20-50 mM BMPM and 5-10% DMSO. Soak for 1 to 24 hours.
Self-Validation Control: Soak a parallel crystal in mother liquor containing only 5-10% DMSO. Solve this structure to ensure the solvent alone does not induce conformational artifacts in the active site.
Data Collection & Phasing: Collect diffraction data. If possible, tune the synchrotron energy to the Bromine K-edge (~13.47 keV / 0.92 Å) to maximize the anomalous signal.
Map Calculation: Generate both a standard
electron density map and an anomalous difference Fourier map.
Self-Validation Control: A fragment hit is only validated if a >5σ peak is observed in the anomalous difference map precisely at the location of the bromine atom. This unambiguously distinguishes the fragment from ordered water molecules or buffer components (e.g., PEG, citrate) that often plague low-affinity fragment structures.
Hit-to-Lead Evolution: Synthetic Tractability
Once the binding mode of BMPM is confirmed, the fragment must be "grown." BMPM is highly prized by medicinal chemists because it possesses two orthogonal synthetic vectors that can be derivatized independently without interfering with the core pyrazole hinge-binding motif.
Caption: Orthogonal synthetic evolution pathways for fragment growing from the BMPM scaffold.
Vector 1: The Bromine Handle (C5 Position)
If the X-ray structure reveals that the C5-bromine points toward an unoccupied hydrophobic pocket, the bromine can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows for the rapid library synthesis of aryl or heteroaryl extensions to pick up van der Waals interactions, drastically improving the dissociation constant (
).
Vector 2: The Methanamine Handle (C3 Position)
If the primary amine points toward the solvent channel or an acidic patch, it can be functionalized via simple, high-yielding amide bond formations or reductive aminations. Because amide couplings can be performed using hundreds of commercially available carboxylic acids in parallel, this vector is ideal for fine-tuning the pharmacokinetic properties (e.g., modifying cLogP or topological polar surface area) of the emerging lead.
Conclusion
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a masterclass in fragment design. It satisfies the stringent physicochemical requirements of the Rule of Three, provides a privileged biological scaffold for target engagement, and contains built-in features (bromine anomalous scattering) that drastically simplify the structural biology bottleneck[3]. By employing self-validating biophysical protocols and leveraging its orthogonal synthetic vectors, researchers can rapidly evolve this simple 190 Da fragment into highly potent, target-specific lead compounds.
References
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today.[Link]
Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences (PNAS).[Link]
Murray, C. W., & Blundell, T. L. (2010). Structural biology in fragment-based drug design. Current Opinion in Structural Biology.[Link]
AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery.[Link]
Electronic Properties of 5-Bromo-1-Methylpyrazole Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary: The Electronic Anomaly of the 5-Position In the architecture of nitrogen heterocycle...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The Electronic Anomaly of the 5-Position
In the architecture of nitrogen heterocycles, 5-bromo-1-methylpyrazole represents a distinct electronic paradox. Unlike its 3-bromo or 4-bromo isomers, the 5-bromo scaffold places a heavy halogen atom directly adjacent to the bridgehead nitrogen (N1). This proximity creates a unique steric and electrostatic environment where the inductive electron-withdrawal (-I) of the bromine atom synergizes with the inherent electron deficiency of the pyrazole N1-N2 bond.
For drug development professionals, this scaffold is not merely a structural spacer; it is a tunable electronic valve. It serves three critical functions:
A Metabolic Handle: Blocking the metabolically vulnerable C5 position.[1]
A Sigma-Hole Donor: Facilitating highly directional halogen bonds in protein-ligand interactions.
A Regioselective Pivot: Enabling orthogonal functionalization strategies via thermodynamic vs. kinetic lithiation control.[1]
Electronic Structure & Reactivity Profile[1]
The Sigma-Hole and Halogen Bonding
The most overlooked electronic feature of 5-bromo-1-methylpyrazole is the sigma-hole (
-hole). While the bromine atom is generally considered electron-rich due to its lone pairs, the C-Br bond axis exhibits a localized region of positive electrostatic potential on the distal side of the bromine atom.
Mechanism: The electron-withdrawing nature of the
hybridized C5 carbon, combined with the polarization of the C-Br bond, depletes electron density along the bond extension.
Application: In crystal engineering and ligand binding, this positive cap allows the bromine to act as a Lewis acid , forming linear non-covalent interactions (halogen bonds) with backbone carbonyls or solvent oxygens. This interaction is strictly directional (
angle), unlike isotropic hydrogen bonding.
Reactivity Map: The "Push-Pull" Dynamic
The 1-methylpyrazole core exhibits a "push-pull" electronic distribution that dictates site-selectivity.
C4 Position (Nucleophilic): The highest HOMO coefficient resides at C4, making it the preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., nitration, halogenation).
C5 Position (Electrophilic/Acidic): The C5 position is electron-deficient due to the adjacent N1 and the Br substituent.[1] It is susceptible to nucleophilic attack (under forcing conditions) and metal-halogen exchange.
Visualization: Electronic & Reactivity Landscape
The following diagram maps the orthogonal reactivity modes available on this scaffold.
Caption: Orthogonal reactivity channels of the 5-bromo-1-methylpyrazole scaffold dictated by local electronic environments.
Synthetic Protocols: The Lithiation Trap
A common failure mode in manipulating this scaffold is the misunderstanding of Kinetic vs. Thermodynamic lithiation .[1]
The Protocol: Regioselective Functionalization
Direct lithiation of 1-methylpyrazole can yield two distinct species depending on temperature and time. When starting with the 5-bromo derivative, Metal-Halogen Exchange (MHE) is faster than deprotonation, but scrambling can occur.
Kinetic Phase (-78°C): Addition of n-BuLi to the bromide at -78°C effects rapid Lithium-Halogen exchange to generate the 5-lithio species.
Critical Note: This species is stable at -78°C.
The "Dance" (Scrambling): If the reaction is warmed above -20°C without an electrophile, the 5-lithio species may deprotonate unreacted starting material or isomerize, although the 5-position is thermodynamically favored for the anion compared to the methyl group in the absence of the bromine.
Quench: Add electrophile (e.g., DMF, CO2, Borate) at -78°C.
Workflow for De Novo Synthesis (From 1-Methylpyrazole):
If synthesizing the 5-bromo scaffold from 1-methylpyrazole:
Kinetic Control (-78°C): Lithiation occurs at the
-methyl group (-lithiation).
Thermodynamic Control (0°C -> RT): The "Lithiomethyl" species rearranges to the 5-lithio species. This is the only reliable way to access the C5 position without a halogen handle.[1]
Visualization: The Lithiation Pathway
Caption: Regioselective switching between N-methyl and C5 lithiation based on thermal control.
Quantitative Data Summary
NMR Characterization Data
The electronic environment of the 5-bromo substituent causes distinct shielding/deshielding effects observable in NMR.
Nucleus
Position
Chemical Shift (, ppm)
Electronic Insight
1H
C3-H
7.40 - 7.55
Deshielded by adjacent N2 lone pair.
1H
C4-H
6.20 - 6.35
Shielded; high electron density (HOMO).
1H
N-CH3
3.80 - 3.95
Inductive effect of N1.
13C
C5-Br
115.0 - 120.0
Upfield shift due to "Heavy Atom Effect" of Br.
13C
C3
138.0 - 140.0
Typical imine-like carbon.
13C
C4
105.0 - 110.0
Confirms nucleophilic character.
Comparative Halogen Bonding Strength
When used as a scaffold for fragment-based drug design (FBDD), the choice of halogen at C5 dramatically alters the binding enthalpy (
) via the sigma-hole mechanism.
Substituent (C5)
-Hole Potential ()
Bond Character
Application
Fluoro (-F)
Negligible
Ionic/Dipole
Metabolic block only.
Chloro (-Cl)
Weak
Weak Lewis Acid
General steric fill.
Bromo (-Br)
Moderate (+)
Strong Directional
Balanced potency/lipophilicity.
Iodo (-I)
Strong (++)
Very Strong
Crystallographic phasing/High affinity.
References
Regioselectivity in Lithiation: Balle, T., Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[2][3] Organic & Biomolecular Chemistry, 2006.[2] Link
Halogen Bonding (Sigma Hole): Clark, T., Politzer, P., et al. "Halogen bonding: the sigma-hole."[4][5] Journal of Molecular Modeling, 2007.[4] Link
Cross-Coupling Applications: BenchChem Protocols. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem, 2025. Link
Crystal Structure & Supramolecular Chemistry: Aakeröy, C. B., et al. "Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features." CrystEngComm, 2013. Link
Hydrogen Bonding Potential of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine: A Structural and Mechanistic Guide for Rational Drug Design
Executive Summary In the landscape of structure-based drug design (SBDD), the precise mapping of hydrogen bond (H-bond) networks is paramount for achieving high target affinity and selectivity. The compound (5-Bromo-1-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of structure-based drug design (SBDD), the precise mapping of hydrogen bond (H-bond) networks is paramount for achieving high target affinity and selectivity. The compound (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 1546331-24-1) represents a highly privileged chemotype, frequently deployed as a hinge-binding motif in kinase inhibitors and a core scaffold in receptor antagonists.
As a Senior Application Scientist, it is critical to look beyond the 2D structure and analyze the molecule as a dynamic array of electronic vectors. This whitepaper deconstructs the hydrogen bonding potential of this specific pyrazole derivative, explaining the causality behind its structural modifications (such as N1-methylation) and providing self-validating experimental workflows to empirically profile its binding behavior.
Structural Deconstruction & Electronic Mapping
To leverage this molecule in lead optimization, we must isolate its three primary structural domains and understand the physical chemistry governing their interactions.
The Pyrazole Core: Causality of N1-Methylation
Unsubstituted pyrazoles undergo rapid prototropic (annular) tautomerism between the N1 and N2 positions[1]. In a biological system, this dynamic equilibrium creates ambiguity in the spatial orientation of H-bond donors and acceptors, complicating computational docking and reducing binding entropy.
By introducing a methyl group at the N1 position, the tautomeric state is chemically locked[2]. The causality here is strictly thermodynamic: N1-methylation forces the N2 atom to act exclusively as an
-hybridized H-bond acceptor. Its lone pair is perfectly oriented in the plane of the aromatic ring, providing a highly predictable vector for interacting with backbone NH groups (e.g., in a kinase hinge region).
The 3-Methanamine Motif: Rotatable Donor/Acceptor Hub
The primary amine attached via a methylene linker (-CH₂-NH₂) at the C3 position provides a flexible, rotatable hub for hydrogen bonding. Unlike an amine directly attached to the aromatic ring (which would be partially planarized due to resonance), the methanamine nitrogen is strictly
-hybridized. It contributes two H-bond donors and one H-bond acceptor . The methylene spacer allows the amine to sweep a conical volume, enabling it to satisfy complex geometries, such as bifurcated hydrogen bonds with target carbonyls or salt bridges with acidic residues (Asp/Glu).
The 5-Bromo Substituent: Halogen Bonding and Steric Bulk
While primarily serving as a lipophilic anchor to occupy hydrophobic pockets, the bromine atom at C5 possesses a region of positive electrostatic potential on its outermost surface (the
-hole). This allows it to act as a highly directional, albeit weak, halogen bond donor to electron-rich target moieties (like backbone carbonyl oxygens). Furthermore, its inductive electron-withdrawing effect slightly reduces the of the pyrazole N2, tuning its basicity to prevent off-target promiscuity.
Hydrogen Bonding Matrix
The following table summarizes the quantitative and qualitative hydrogen bonding potential of the molecule.
When deployed against a target (such as a kinase hinge region), the molecule's H-bond vectors align in a specific, cooperative logic. The N2 acceptor and the methanamine donors work in tandem to displace ordered water molecules and lock into the protein backbone.
Fig 1: Logical mapping of molecular motifs to target receptor interactions.
Experimental Workflows for H-Bond Profiling
To ensure scientific integrity, theoretical docking must be validated empirically. The following protocols represent self-validating systems for profiling the hydrogen bonding behavior of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Fig 2: Experimental workflow for profiling hydrogen bond geometries and stability.
Objective : Determine absolute spatial coordinates and bond lengths of the pyrazole-target complex.
Causality : H-bonds are inferred from heavy-atom distances (N...O or N...N) typically between 2.7 Å and 3.2 Å, and angles >130°.
Step-by-Step Methodology :
Co-crystallization : Incubate the purified target protein with a 3-fold molar excess of the pyrazole ligand. Screen against standard sparse-matrix crystallization conditions (e.g., PEG/Ion screens) using vapor diffusion.
Data Collection : Harvest crystals, cryoprotect (e.g., 20% glycerol), and freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 100 K, 0.97 Å wavelength).
Phase Refinement : Solve the structure using Molecular Replacement (MR).
Self-Validation Mechanism : Monitor the
value during refinement. If diverges from by more than 5-7%, the assigned H-bond vectors may be overfitted to electron density noise. Ensure the difference map clearly resolves the orientation of the N1-methyl group to unambiguously assign the N2 acceptor position.
Protocol B: Variable Temperature (VT) Solution-State NMR
Objective : Differentiate between solvent-exposed and target-bound (or intramolecularly shielded) amine protons.
Causality : Protons involved in strong hydrogen bonds are shielded from the solvent environment. As temperature increases, solvent-exposed protons experience rapid upfield chemical shifts due to the disruption of solvent H-bonding networks. Conversely, securely H-bonded protons exhibit minimal chemical shift perturbation[3].
Step-by-Step Methodology :
Sample Preparation : Dissolve the ligand-target complex (or the isolated ligand for intramolecular studies) in a non-exchanging solvent system (e.g., 90% H₂O / 10% D₂O or DMSO-
).
Data Acquisition : Acquire 1D ¹H-NMR spectra at 5 K intervals from 298 K to 328 K.
Data Analysis : Plot the chemical shift (
) of the methanamine -NH₂ protons against temperature (T). Calculate the temperature coefficient ().
Self-Validation Mechanism : Include a known solvent-exposed internal standard (e.g., a free primary amide). A temperature coefficient more negative than -4.0 to -4.5 ppb/K indicates solvent exposure (no stable H-bond). A coefficient closer to zero (e.g., > -2.0 ppb/K) validates the presence of a stable, rigid hydrogen bond[3].
References
Amino-Pyrazoles in Medicinal Chemistry: A Review
Source: MDPI (Molecules)
URL:[Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides
Source: NIH / PMC (J Med Chem)
URL:[Link]
Technical Whitepaper: Safety Profiling and Advanced Handling of Bromopyrazole Amines in Drug Discovery
Executive Summary Bromopyrazole amines, particularly 3-amino-4-bromopyrazole , are indispensable bifunctional building blocks in modern medicinal chemistry. Their unique structural motif—an electron-rich pyrazole core de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bromopyrazole amines, particularly 3-amino-4-bromopyrazole , are indispensable bifunctional building blocks in modern medicinal chemistry. Their unique structural motif—an electron-rich pyrazole core decorated with both a nucleophilic primary amine and a cross-coupling-ready electrophilic bromide—makes them highly sought after for synthesizing complex heterocyclic scaffolds, such as MAPKAPK2 (MK2) kinase inhibitors. However, this same bifunctionality introduces specific toxicological hazards and handling challenges that require rigorous safety protocols. This guide synthesizes standard safety data with field-proven experimental methodologies to ensure both laboratory safety and synthetic success.
Understanding the physicochemical properties of 3-amino-4-bromopyrazole is the first step in predicting its behavior in both biological systems (toxicity) and synthetic environments (reactivity).
Property
Value
Chemical Name
3-Amino-4-bromopyrazole
CAS Number
16461-94-2
Molecular Formula
CHBrN
Molecular Weight
161.99 g/mol
Physical State
Solid (White to Light orange powder)
Melting Point
133 – 135 °C
Purity
≥ 97.0%
Data summarized from authoritative supplier specifications 12.
Causality Insight: The solid state and relatively high melting point indicate a strong intermolecular hydrogen-bonding network, primarily driven by the primary amine and the pyrazole nitrogen atoms. This robust lattice energy necessitates the use of polar aprotic or protic solvents (e.g., DMF, 1,4-Dioxane, Ethanol) to achieve complete dissolution during chemical reactions.
Hazard Identification & Toxicological Mechanisms
According to standardized Safety Data Sheets (SDS), 3-amino-4-bromopyrazole is classified under the Globally Harmonized System (GHS) with the following primary hazards 1:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Mechanistic Causality of Toxicity:
These hazards are direct consequences of the molecule's electronic structure. The primary amine is a competent nucleophile. When exposed to the physiological pH of skin or ocular mucosa, the unprotonated amine can interact with electrophilic residues (e.g., carbonyls) in structural proteins, leading to protein denaturation and the localized inflammatory response recognized as irritation (H315, H319). Furthermore, the inhalation of fine crystalline dust (H335) introduces the halogenated heterocycle directly to the sensitive alveolar epithelium, where the bromine atom can induce localized oxidative stress via halogen bonding with biological nucleophiles.
To mitigate the risks outlined in the SDS, a self-validating system of engineering controls and Personal Protective Equipment (PPE) must be employed.
Engineering Controls
Ventilation (P271): All manipulations of the solid powder must be conducted within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of the respiratory irritant.
Inert Atmosphere: While the compound is stable under ambient conditions, prolonged storage should be under an inert atmosphere (Argon or Nitrogen) in a sealed container (P403+P233) to prevent the gradual oxidative degradation of the electron-rich amine.
Personal Protective Equipment (PPE)
Hand Protection (P280): Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Expert Insight: If the compound is dissolved in highly penetrative solvents like DMSO or DMF, double-gloving is strictly required . These solvents act as molecular carriers, rapidly transporting the dissolved hazardous solute through standard nitrile barriers.
Eye Protection: Snug-fitting safety goggles must be worn to prevent micro-dust ingress; standard safety glasses with side shields are insufficient for fine powders.
Spill Response
In the event of a solid spill, do not dry sweep . Moisten the powder with a non-reactive solvent (e.g., water) to suppress dust formation, collect it using absorbent paper, and dispose of it as hazardous halogenated organic waste (P501) 2.
Bromopyrazole amines are frequently utilized in Suzuki-Miyaura cross-coupling reactions to generate 4-aryl-3-aminopyrazoles, which are critical precursors for MK2 inhibitors 3.
The Chemical Challenge: The electron-donating nature of the C3-amino group significantly increases the electron density of the pyrazole ring via resonance. This electronic enrichment makes the C4-Br bond less electrophilic, thereby raising the activation energy required for the initial oxidative addition of the Palladium(0) catalyst.
The Solution: Microwave irradiation is employed to rapidly overcome this activation barrier, ensuring high yields and minimizing debromination side reactions 3.
Step-by-Step Protocol: Synthesis of 4-(3-Amino-1H-pyrazol-4-yl)benzamide
Preparation: In a 10 mL microwave-safe reaction vial, add 3-amino-4-bromopyrazole (1.0 equiv, 1.0 mmol) and 4-carbamoylphenylboronic acid (1.2 equiv, 1.2 mmol).
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) is chosen as a robust, commercially available source of Pd(0). NaCO is essential to activate the boronic acid, converting it into a highly nucleophilic boronate complex that readily undergoes transmetalation.
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H
O (4:1 v/v, 5 mL).
Causality: Dioxane solubilizes the organic reagents, while water is strictly required to dissolve the inorganic base and facilitate the formation of the active boronate species.
Reaction: Seal the vial and irradiate in a microwave synthesizer at 120 °C for 20 minutes.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the biphasic mixture through a pad of Celite.
Causality: Celite filtration removes insoluble palladium black, preventing severe emulsions during the subsequent liquid-liquid extraction.
Isolation: Separate the organic layer, wash with brine (10 mL) to remove residual Dioxane, dry over anhydrous Na
SO, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford the target compound.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the catalytic cycle utilized in the protocol above, demonstrating how the hazardous bromopyrazole amine is safely converted into a high-value pharmaceutical intermediate.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-amino-4-bromopyrazole.
References
SAFETY DATA SHEET - 3-Amino-4-bromopyrazole
Source: TCI Chemicals
URL
Optimizing Suzuki-Miyaura Coupling for the Synthesis of Novel Pyrazole Derivatives: An Application Note and Protocol for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-appr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Pyrazole-containing molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties.[3][4][5] The targeted synthesis of novel pyrazole derivatives is therefore a critical endeavor in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in contemporary organic synthesis, prized for its high efficiency, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents.[6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimization of the Suzuki-Miyaura coupling reaction with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine. This specific building block offers a strategic entry point for introducing diverse aryl and heteroaryl moieties at the 5-position of the pyrazole ring, a common strategy for modulating the pharmacological profile of drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a robust starting protocol, and outline a systematic approach to optimization, addressing the unique challenges posed by nitrogen-containing heterocycles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Oxidative Addition: The cycle commences with the oxidative addition of the aryl or heteroaryl halide (in our case, the bromo-pyrazole) to a low-valent palladium(0) complex, forming a palladium(II) species.
Transmetalation: This is often the rate-determining step and is critically influenced by the choice of base. The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate, which then transfers its organic group to the palladium(II) complex.[9][10][11]
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
While powerful, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like our pyrazole substrate can present specific challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[12][13] Furthermore, the presence of the amine functionality in our substrate requires careful consideration of reaction conditions to avoid side reactions. The acidity of the N-H protons on unprotected azoles can also interfere with the catalytic cycle.[14][15] Judicious selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful outcome.
General Protocol for Suzuki-Miyaura Coupling of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
This protocol provides a robust starting point for the coupling of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine with a generic arylboronic acid. Optimization will likely be required for specific substrates.
To a dry Schlenk flask or reaction vial, add (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, the arylboronic acid, and the base.
Add the palladium catalyst and ligand (if not using a pre-catalyst).
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Systematic Optimization Workflow
A systematic approach is key to efficiently optimizing the reaction conditions. We recommend a multi-variable screening process, focusing on the most influential parameters: the palladium source, ligand, base, and solvent.
Figure 2: Systematic Optimization Workflow.
Phase 1: Catalyst and Ligand Screening
The choice of palladium source and ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity.[16] Electron-rich and bulky phosphine ligands are often effective for cross-coupling with heteroaryl chlorides and bromides.[8][17]
Entry
Pd Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Dioxane/H₂O
100
Result
2
Pd₂(dba)₃ (1)
SPhos (2)
K₂CO₃
Dioxane/H₂O
100
Result
3
PdCl₂(dppf) (2)
-
K₂CO₃
Dioxane/H₂O
100
Result
4
Pd(PPh₃)₄ (3)
-
K₂CO₃
Dioxane/H₂O
100
Result
5
Pd(Amphos)₂Cl₂ (2)
-
K₂CO₃
Dioxane/H₂O
100
Result
Rationale: This screen evaluates a classic catalyst (Pd(PPh₃)₄), a common Pd(II) precursor with a simple phosphine ligand, a popular Buchwald-Hartwig ligand (SPhos) known for high activity, a dppf-ligated catalyst often robust for heteroaromatics, and a specialized catalyst for heteroaryl couplings (Pd(Amphos)₂Cl₂).
Phase 2: Base Screening
The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Its strength and solubility can significantly impact the reaction rate and yield.
Entry
Best Catalyst System
Base (2.5 equiv)
Solvent
Temp (°C)
Yield (%)
1
From Phase 1
K₂CO₃
Dioxane/H₂O
100
Result
2
From Phase 1
Cs₂CO₃
Dioxane/H₂O
100
Result
3
From Phase 1
K₃PO₄
Dioxane/H₂O
100
Result
4
From Phase 1
Na₂CO₃
Dioxane/H₂O
100
Result
5
From Phase 1
KF
Dioxane/H₂O
100
Result
Rationale: This selection covers a range of commonly used inorganic bases with varying strengths and properties. K₃PO₄ is often effective for nitrogen-containing heterocycles.[12] Cs₂CO₃ is a stronger and more soluble base that can be beneficial in challenging couplings. KF is a milder option that can be useful if substrate degradation is observed.[18]
Phase 3: Solvent System Screening
The solvent influences the solubility of reagents and the stability of catalytic intermediates.[19] Aprotic polar solvents are generally favored.
Entry
Best Catalyst System
Best Base
Solvent
Temp (°C)
Yield (%)
1
From Phase 1
From Phase 2
Dioxane/H₂O (4:1)
100
Result
2
From Phase 1
From Phase 2
Toluene/H₂O (4:1)
100
Result
3
From Phase 1
From Phase 2
DMF
100
Result
4
From Phase 1
From Phase 2
THF/H₂O (4:1)
80
Result
5
From Phase 1
From Phase 2
Acetonitrile/H₂O (4:1)
90
Result
Rationale: Dioxane, Toluene, and THF are common ethereal solvents for Suzuki couplings. DMF is a more polar option that can sometimes enhance reactivity. The addition of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[20]
Phase 4: Fine-Tuning Temperature and Concentration
Once the optimal catalyst, base, and solvent are identified, further improvements can often be achieved by adjusting the reaction temperature and concentration. Lowering the temperature may reduce side reactions, while adjusting the concentration can influence reaction kinetics.
Use a pre-catalyst or ensure Pd(II) source is reduced in situ; Use fresh, high-purity reagents; Re-screen catalyst, base, and solvent.[19]
Homocoupling of Boronic Acid
Presence of oxygen; High temperature.
Ensure thorough degassing of the reaction mixture; Lower the reaction temperature.
Protodeborylation
Presence of excess water or protic sources; Strong base and high temperature.
Use anhydrous solvents and dry reagents; Use a milder base (e.g., KF) and lower the temperature.[19]
Catalyst Decomposition (black precipitate)
High temperature; Inappropriate ligand.
Lower the reaction temperature; Increase ligand-to-palladium ratio; Screen alternative, more robust ligands.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel pyrazole-containing compounds for drug discovery. By understanding the reaction mechanism and employing a systematic optimization approach, researchers can overcome the challenges associated with nitrogen-rich heterocyclic substrates like (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine. The protocols and screening tables provided in this application note serve as a comprehensive guide to developing a robust and high-yielding coupling process, ultimately accelerating the discovery of new therapeutic agents.
References
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503.
BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
Ciofini, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
Gomha, S. M., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(25), 2011-2037.
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 408-413.
Research and Reviews. (2024).
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489.
Denmark, S. E., & Butler, C. R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4393-4405.
Kim, E., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(19), 2932-2940.
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
Universitat Autònoma de Barcelona Research Portal. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling reaction.
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
Haddach, M., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(5), 3947-3983.
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Semantic Scholar. (n.d.).
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).
Boufroura, H., et al. (2020). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ChemistrySelect, 5(21), 6425-6429.
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575.
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
Buchwald-Hartwig amination conditions for 5-bromo-1-methylpyrazole derivatives
Application Note: Advanced Buchwald-Hartwig Amination of 5-Bromo-1-methylpyrazole Derivatives Executive Summary The functionalization of five-membered nitrogen heterocycles is a cornerstone of modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Buchwald-Hartwig Amination of 5-Bromo-1-methylpyrazole Derivatives
Executive Summary
The functionalization of five-membered nitrogen heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents[1]. However, the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-bromo-1-methylpyrazole presents a unique synthetic challenge. The adjacent N1-methyl group exerts severe steric hindrance on the C5 position, while the electron-rich pyrazole nitrogen can act as a competitive ligand, leading to catalyst deactivation (poisoning)[2].
This application note provides a field-proven, self-validating protocol for the efficient amination of 5-bromo-1-methylpyrazole. By leveraging highly bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) and third-generation (G3) palladacycle precatalysts, researchers can overcome these steric and electronic barriers to achieve high-yielding C–N bond formations[3].
To design a successful protocol, one must understand the causality behind the failure of standard catalytic systems.
The Precatalyst Problem: Traditional Pd sources like
require the dissociation of dibenzylideneacetone (dba) to form the active species. In the presence of 5-bromo-1-methylpyrazole, the pyrazole nitrogen often outcompetes the phosphine ligand for palladium coordination, forming stable, off-cycle complexes. Solution: Utilizing a tBuBrettPhos Pd G3 precatalyst ensures a rapid, base-mediated generation of a strictly mono-ligated active species, bypassing dba-related inhibition[2].
Steric Acceleration of Reductive Elimination: The N1-methyl group sterically shields the C5-bromine, making oxidative addition difficult. More critically, once the amine coordinates, the resulting
intermediate is highly congested. Solution: The extreme steric bulk of the tBuBrettPhos ligand forces the aryl and amine groups on the palladium center into close proximity, sterically accelerating the reductive elimination step—which is otherwise the rate-limiting bottleneck for 5-substituted pyrazoles[3].
Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric acceleration.
Catalyst and Reagent Selection Matrix
The quantitative data below illustrates the necessity of selecting the correct ligand-precatalyst combination. First-generation ligands (BINAP) fail entirely, while second-generation ligands (XPhos) stall at the reductive elimination phase, leading to debromination side-reactions.
Table 1: Ligand Evaluation for the Amination of 5-Bromo-1-methylpyrazole with Morpholine
Note: For substrates containing base-sensitive functional groups (e.g., esters), substitute
with and increase the reaction time by 4-6 hours[1].
Self-Validating Experimental Protocol
Every robust chemical protocol must be self-validating. The following standard operating procedure (SOP) incorporates visual and analytical checkpoints to ensure the integrity of the catalytic cycle at each phase.
Caption: Step-by-step experimental workflow for the palladium-catalyzed amination.
Phase 1: Inert Atmosphere Setup
Oxygen and moisture are the primary enemies of
intermediates, leading to rapid oxidation to inactive oxides.
Flame-dry a 10 mL Schlenk tube or a pressure-rated reaction vial containing a magnetic stir bar.
Transfer the vessel to a vacuum manifold. Evacuate and backfill with ultra-high purity Argon three times.
Under a positive flow of Argon, charge the vessel with:
Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.
Validation Checkpoint 1 (Visual): Upon solvent addition and initial stirring at room temperature, the solution should transition from a pale yellow to a deep red/maroon color. This color shift confirms the base-mediated activation of the G3 precatalyst into the active
species. If the solution turns opaque black immediately, oxygen contamination has occurred (Pd black formation).
Seal the reaction vessel tightly and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.
Phase 3: Reaction Monitoring & Workup
After 4 hours, cool the reaction to room temperature. Under Argon, remove a 10 µL aliquot, dilute with 1 mL of LC-MS grade Acetonitrile, and filter through a 0.2 µm PTFE syringe filter.
Validation Checkpoint 2 (Analytical): Analyze via LC-MS.
Success: Disappearance of the starting material mass (m/z 161/163) and appearance of the expected product mass.
Failure (Debromination): Presence of m/z 82 (1-methylpyrazole) indicates successful oxidative addition but failed reductive elimination (likely due to trace water quenching the Pd-aryl intermediate).
Once complete, dilute the crude mixture with Ethyl Acetate (10 mL). Filter the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium.
Concentrate the filtrate in vacuo and purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-amino-1-methylpyrazole derivative.
Troubleshooting & Diagnostic Signatures
Symptom: High levels of unreacted 5-bromo-1-methylpyrazole; no product formed.
Causality: The precatalyst failed to activate, or the amine is too sterically hindered to coordinate.
Action: Ensure the base (
) is fresh and stored in a glovebox. If using a highly hindered secondary amine, increase the catalyst loading to 5 mol% and elevate the temperature to 110 °C.
Symptom: Rapid formation of a black precipitate (Pd black) within the first 30 minutes.
Causality: Catalyst decomposition due to oxygen ingress or solvent impurities.
Action: Rigorously sparge the 1,4-Dioxane with Argon for 30 minutes prior to use. Ensure Schlenk seals are intact.
References
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. National Center for Biotechnology Information (PMC). Available at:[Link][3]
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014. ACS Publications. Available at:[Link][2]
Application Note: Protecting Group Strategies for the Synthesis and Functionalization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Introduction & Mechanistic Rationale The 5-bromo-1-methyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block in the development of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 5-bromo-1-methyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block in the development of kinase inhibitors (e.g., PI3K, Abl) and methionine aminopeptidase 2 (MetAP2) modulators 1. The elaboration of this scaffold often requires the presence of an exocyclic primary amine, specifically (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine .
However, synthesizing and functionalizing this molecule presents a distinct chemoselectivity challenge. The molecule contains both a highly nucleophilic primary amine and an electrophilic C5-bromide 2. To successfully elaborate the C5 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the primary amine must be rigorously protected. Unprotected amines can poison transition-metal catalysts through stable coordination, undergo competitive intermolecular amination, or suffer from premature oxidation.
Chemoselective Nitrile Reduction
The synthesis of the target methanamine typically begins with the reduction of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile. A critical failure point in this pathway is the choice of reducing agent. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) frequently cause undesired hydrodehalogenation, reducing the C5-Br bond alongside the nitrile. To preserve the aryl bromide, Borane-Tetrahydrofuran (BH₃·THF) is the optimal reagent. BH₃·THF acts via an electrophilic reduction mechanism, selectively reducing the carbon-nitrogen triple bond without inserting into the carbon-halogen bond 3.
Orthogonal Protecting Group (PG) Selection
The choice of protecting group is dictated by the downstream deprotection conditions:
Carboxybenzyl (Cbz) : Typically removed via catalytic hydrogenation (H₂, Pd/C). This is strongly contraindicated for this scaffold, as hydrogenation will concurrently cleave the C5-Br bond or reduce alkenes/alkynes introduced during cross-coupling.
tert-Butyloxycarbonyl (Boc) : The gold standard for this scaffold. Boc protection is strictly orthogonal to transition-metal catalysis and is cleanly removed under acidic conditions (TFA or HCl), leaving the halogen and subsequent cross-coupled motifs intact.
Quantitative Comparison of Protecting Group Strategies
Protecting Group
Reagents for Installation
Stability to Pd-Catalysis
Deprotection Conditions
Risk of Hydrodehalogenation
Boc
Boc₂O, Et₃N, DCM
Excellent
TFA/DCM or 4M HCl/Dioxane
Low (Acidic conditions preserve C-Br)
Cbz
Cbz-Cl, Na₂CO₃, H₂O/THF
Good
H₂, Pd/C or HBr/AcOH
High (H₂/Pd reduces C-Br bonds)
Phthalimide
Phthalic anhydride, heat
Excellent
Hydrazine (NH₂NH₂), EtOH
Low (But requires harsh nucleophiles)
Trifluoroacetyl
TFAA, Pyridine, DCM
Moderate (Base sensitive)
K₂CO₃, MeOH/H₂O
Low (Prone to premature cleavage in Suzuki)
Experimental Protocols
Protocol 1: Chemoselective Reduction of 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
Objective: Convert the nitrile to a primary amine without hydrodehalogenation of the C5-bromide.
Setup : Flame-dry a 250 mL round-bottom flask under argon. Add 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile (10.0 mmol) and anhydrous THF (50 mL).
Reagent Addition : Cool the solution to 0 °C using an ice bath. Dropwise add a 1.0 M solution of BH₃·THF complex (30.0 mL, 30.0 mmol, 3.0 equiv) over 15 minutes.
Causality: Slow addition controls the exothermic hydride transfer. Excess BH₃ is required because the intermediate imine reduction is slower than the initial nitrile complexation.
Reaction : Remove the ice bath and reflux the mixture at 70 °C for 12 hours. Monitor via LC-MS until the starting material peak disappears.
Quench & Hydrolysis (Critical Step) : Cool to 0 °C. Carefully add Methanol (20 mL) dropwise to quench unreacted borane (Self-validation: vigorous H₂ gas evolution will occur and eventually cease). Then, add 6 M HCl (20 mL) and reflux for 2 hours.
Causality: The reduction initially forms a highly stable amine-borane complex (
). Acidic reflux is mandatory to hydrolyze the B-N bond and release the free amine hydrochloride. Simple aqueous workup will result in zero isolated yield.
Workup : Concentrate the mixture in vacuo to remove THF/MeOH. Basify the aqueous layer to pH 12 using 2 M NaOH. Extract with Ethyl Acetate (3 × 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford crude (5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Protocol 2: Orthogonal Protection via tert-Butyloxycarbonyl (Boc) Group
Objective: Mask the primary amine to prevent catalyst poisoning during downstream cross-coupling.
Setup : Dissolve the crude amine (approx. 9.5 mmol) in Dichloromethane (DCM, 40 mL).
Base & Reagent : Add Triethylamine (Et₃N, 2.0 mL, 14.3 mmol, 1.5 equiv). Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 2.28 g, 10.5 mmol, 1.1 equiv) in portions.
Reaction : Stir at room temperature for 4 hours.
Self-Validation: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a higher
UV-active spot.
Workup : Wash the organic layer with 0.5 M HCl (20 mL) to remove unreacted amine and Et₃N, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to yield tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate.
Objective: Elaborate the C5 position utilizing the protected bromopyrazole 4.
Setup : In a microwave vial or Schlenk flask, combine the Boc-protected pyrazole (1.0 mmol), an arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
Solvent & Degassing : Add a 4:1 mixture of 1,4-Dioxane and H₂O (5 mL). Sparge the mixture with argon for 10 minutes.
Causality: The biphasic Dioxane/H₂O system is critical. Water dissolves the inorganic base to form the reactive hydroxyboronate species, while Dioxane solubilizes the organic substrates. Degassing prevents the homocoupling of boronic acids and oxidation of the Pd(0) catalyst.
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vessel.
Reaction : Heat at 90 °C for 8 hours.
Self-Validation: The color typically shifts from orange-red to a dark, pale-yellow suspension as the Pd(0) species turns over and the reaction reaches completion.
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water, dry, and purify via chromatography.
Synthetic Workflow Visualization
Figure 1: Workflow for chemoselective reduction, Boc-protection, and coupling of the pyrazole.
References
Title: SUBSTITUTED 1,4-DIHYDROPYRAZOLO[4,3-B]INDOLES - European Patent Office - EP 2909212 B1
Source: European Patent Office / Google Patents
URL
Title: Reaction of InCl₃ with Various Reducing Agents: InCl₃-NaBH₄-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines
Source: The Journal of Organic Chemistry
URL
Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole
Source: ACS Organic Process Research & Development
URL
Title: Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry
Source: Benchchem
URL
Using (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine as a kinase inhibitor scaffold
Application Note: Strategic Utilization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in Kinase Inhibitor Design Abstract This application note details the structural rationale, synthetic protocols, and biological eva...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in Kinase Inhibitor Design
Abstract
This application note details the structural rationale, synthetic protocols, and biological evaluation strategies for utilizing (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 89088-55-1) as a core scaffold in Fragment-Based Drug Discovery (FBDD). The pyrazole moiety is a "privileged structure" in kinase inhibition, capable of bidentate hydrogen bonding with the kinase hinge region. This specific scaffold offers two distinct vectors for elaboration: the C5-bromo handle for accessing the hydrophobic "gatekeeper" pocket and the C3-methanamine tail for optimizing solvent-front interactions and physicochemical properties.
Structural Rationale & Pharmacophore Mapping
The utility of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine lies in its ability to serve as a rigid, tri-functional template. Unlike promiscuous inhibitors, the 1-methyl substitution locks the tautomeric state, ensuring a defined hydrogen-bond acceptor profile at N2 , which is critical for hinge binding.
Key Structural Features:
Hinge Binder (N2): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., Leu, Met residues).
Hydrophobic Vector (C5-Br): The bromine atom is positioned to face the hydrophobic back-pocket. It serves as an excellent handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups that target the "gatekeeper" residue.
Solvent Front Vector (C3-CH2NH2): The primary amine extends towards the solvent-exposed region. This is the primary site for modulating solubility (LogD) and selectivity via amide coupling or urea formation.
Figure 1: Pharmacophore mapping of the scaffold showing the three critical interaction vectors.
Synthetic Protocols
Critical Precaution: The free primary amine at the C3 position can poison palladium catalysts during cross-coupling reactions. Therefore, a Protection-Coupling-Deprotection strategy is strictly required.
Protocol A: Amine Protection (Boc-Strategy)
Objective: Mask the nucleophilic amine to prevent interference during Pd-catalyzed coupling.
Step 3: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
Read: Luminescence (RLU) on a plate reader.
Data Presentation: Structure-Activity Relationship (SAR)
Cmpd ID
R1 (Gatekeeper)
R2 (Solvent Front)
IC50 (nM)
LogD (pH 7.4)
PYR-001
Phenyl
Acetyl
450
1.2
PYR-002
4-Fluoro-phenyl
Acetyl
120
1.5
PYR-003
4-Fluoro-phenyl
Cyclopropyl-amide
15
2.1
PYR-004
Pyridin-4-yl
Cyclopropyl-amide
350
0.8
Table 1: Representative SAR data demonstrating the impact of the C5 (R1) and C3 (R2) substituents.
References
Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 17(21-22), 1170-1170. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Method
Preparation of pharmaceutical intermediates from (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Executive Summary (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a high-value bifunctional building block in medicinal chemistry. Its utility lies in its orthogonal reactivity: the primary amine serves as a nucleophili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a high-value bifunctional building block in medicinal chemistry. Its utility lies in its orthogonal reactivity: the primary amine serves as a nucleophilic handle for linker attachment (via amides, ureas, or reductive amination), while the 5-bromo position provides an electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1] This scaffold is particularly prevalent in kinase inhibitors (e.g., JAK, CDK) where the pyrazole ring mimics the ATP adenine core.
This guide details the strategic handling, functionalization, and troubleshooting of this intermediate to maximize yield and purity in drug discovery campaigns.
Compound Profile & Handling
Property
Description
Chemical Name
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Core Structure
1-Methyl-1H-pyrazole functionalized at C3 (methanamine) and C5 (bromide)
CO₂ Sensitive: The free amine readily absorbs atmospheric CO₂ to form carbamate salts.[2] Store under Argon/Nitrogen at -20°C.
Solubility
Soluble in DMSO, MeOH, DCM.[1] Limited solubility in non-polar ethers.
Critical Handling Note: The 5-bromo position is electronically deactivated compared to simple aryl bromides due to the electron-rich pyrazole ring, yet activated enough for oxidative addition with robust Pd-catalysts. The primary amine must be protected (e.g., Boc) if the initial reaction targets the bromide to prevent catalyst poisoning.
Strategic Synthetic Pathways
The synthesis of intermediates from this scaffold generally follows two divergent pathways depending on which "handle" is modified first.
Constraint: Requires N-protection (Boc/Cbz) of the methanamine to prevent Pd-coordination and side reactions.[1]
Figure 1: Divergent synthetic strategies. Pathway A is preferred for rapid library generation. Pathway B is necessary if the amide linkage is unstable to coupling conditions.
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
Addition: Add (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (1.0 equiv) to the reaction mixture.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).
Scientific Insight: The pyrazole nitrogen is weakly basic and does not compete with the primary amine for coupling.[1] However, using HCl salts of the starting amine requires an extra equivalent of DIPEA.
Objective: To install an aryl/heteroaryl group at the C5 position.
Pre-requisite: If the amine is free, yields will be low.[1] Use the Amide (from Protocol 1) or a Boc-protected derivative.[1]
Setup: Charge a microwave vial or pressure tube with the 5-Bromo-pyrazole substrate, Boronic Acid, and Pd(dppf)Cl₂[1]·DCM.
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M aq. K₂CO₃ via syringe.
Reaction: Heat to 90°C for 2–16 hours (or 120°C for 30 min in microwave).
Note: The 5-bromo position on 1-methylpyrazole is sterically accessible but electronically electron-rich, requiring higher temperatures than typical phenyl bromides.
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Scientific Insight: Pd(dppf)Cl₂ is the "Gold Standard" for heteroaryl chlorides/bromides due to its large bite angle and stability.[1] Avoid Pd(PPh₃)₄ if possible, as it often leads to protodebromination (H-substitution) byproducts in electron-rich heterocycles [1].
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Suzuki
Catalyst poisoning by free amine.
Protect amine (Boc) or form amide before coupling.[1]
Protodebromination
Hydride source in reaction (often from solvent or excess base).[1]
Switch solvent to DME/Water; reduce reaction time; use anhydrous K₃PO₄.
"Free base" the starting material by washing with NaOH/DCM before use, or use excess base (DIPEA).[1]
Regioselectivity Issues
N-methylation occurring at wrong nitrogen during precursor synthesis.
Confirm structure by NOE NMR. The 1-methyl group should show NOE with the C5-proton (or substituent).
References
Suzuki Coupling of Electron-Rich Heterocycles: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
Synthesis of Pyrazole Intermediates: Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]
General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Application Note: Halogen-Metal Exchange Protocols for 5-Bromo-1-methylpyrazoles
Executive Summary The functionalization of 1-methylpyrazole at the C5 position is a critical transformation in the synthesis of kinase inhibitors and agrochemicals. While direct deprotonation of 1-methylpyrazole is possi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of 1-methylpyrazole at the C5 position is a critical transformation in the synthesis of kinase inhibitors and agrochemicals. While direct deprotonation of 1-methylpyrazole is possible, it often suffers from regioselectivity issues (C5-H vs.
-methyl deprotonation). The use of 5-bromo-1-methylpyrazole as a precursor allows for highly regioselective Halogen-Metal Exchange (HME) .
This guide details two distinct protocols for generating the C5-metallated species:
Protocol A (Cryogenic Lithium Exchange): Best for simple electrophiles and when maximum reactivity is required.
Protocol B (Magnesium "Turbo" Exchange): Best for substrates containing sensitive functional groups (esters, nitriles) and scalable processing.
Mechanistic Insight & Causality
The Driving Force
HME is an equilibrium process driven by the stability of the resulting organometallic species. The exchange of a bromine on an
hybridized carbon (pyrazole C5) with a metal (Li or Mg) from an alkyl source ( hybridized, e.g., -BuLi or -PrMgCl) is thermodynamically favorable. The resulting aryl/heteroaryl metal species is less basic and more stable than the alkyl metal precursor.
The "Halogen Dance" Risk
Researchers must be vigilant regarding the Halogen Dance (base-catalyzed halogen migration). Upon formation of the 5-lithio species, if the temperature is allowed to rise prematurely, the lithiated species can deprotonate unreacted starting material or isomerize, leading to thermodynamic mixtures of regioisomers.
Diagram 1: Mechanistic Pathway & Decision Logic
The following diagram illustrates the decision matrix between Lithium and Magnesium routes and the mechanistic divergence.
Caption: Decision tree for selecting HME reagent based on substrate tolerance and stability requirements.
Protocol A: Cryogenic Lithium-Halogen Exchange
Best for: Simple substrates, unhindered electrophiles, and reactions where functional group tolerance is not a concern.
Reagents
Substrate: 5-Bromo-1-methylpyrazole (1.0 equiv)
Exchange Reagent:
-Butyllithium (-BuLi), 1.6 M or 2.5 M in hexanes (1.05 equiv)
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
Electrophile: Aldehyde, Ketone, Isocyanate, etc. (1.2 equiv)[1]
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with
for 15 minutes.
Solvation: Add 5-bromo-1-methylpyrazole and anhydrous THF via syringe.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C .
Critical Control Point: Do not proceed until the internal temperature is stable.
Exchange: Add
-BuLi dropwise over 10–15 minutes via syringe pump or carefully controlled manual addition.
Observation: The solution may turn light yellow.
Timing: Stir at -78°C for exactly 30 minutes . Extending this time increases the risk of lateral lithiation at the
-methyl group.
Quench: Add the electrophile (neat or dissolved in minimal THF) dropwise, ensuring the temperature does not rise above -70°C during addition.
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.
Workup: Quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate.
Protocol B: Magnesium Exchange (Turbo Grignard)
Best for: Scale-up, substrates with sensitive groups (e.g., esters, cyano), and safety (avoids pyrophoric
-BuLi or extreme cryogenic conditions).
Reagents
Substrate: 5-Bromo-1-methylpyrazole (1.0 equiv)
Exchange Reagent:
-PrMgClLiCl (Turbo Grignard), ~1.3 M in THF (1.1 equiv)
Solvent: Anhydrous THF (0.5 M concentration)
Electrophile: 1.2 equiv
Step-by-Step Methodology
Setup: Oven-dry a Schlenk flask or 3-neck flask; purge with Argon or Nitrogen.
Solvation: Dissolve 5-bromo-1-methylpyrazole in anhydrous THF.
Temperature Control: Cool the solution to 0°C (ice/water bath).
Note: Unlike Protocol A, -78°C is unnecessary and kinetically unfavorable for Mg exchange.
Exchange: Add
-PrMgClLiCl dropwise.
Rate: The exchange is slower than Li.
Aging: Stir at 0°C for 1 hour, or warm to RT and stir for 30 minutes.
Validation: Monitor conversion by GC-MS (quench a 50
L aliquot with or ). If starting material remains, stir longer. The "Turbo" complex stabilizes the magnesiated species, preventing decomposition.
Electrophile Addition:
Option 1 (Reactive Electrophiles): Cool back to -20°C before adding aldehydes/ketones.
Option 2 (Sluggish Electrophiles): Add at RT.[2][3]
Option 3 (Transmetalation): If a Zinc reagent is needed (Negishi coupling), add
(1.0 M in THF) at this stage before adding the Pd-catalyst and aryl halide.
Workup: Standard aqueous workup (
/EtOAc).
Comparative Analysis & Troubleshooting
Data Summary Table
Parameter
Protocol A (-BuLi)
Protocol B (-PrMgClLiCl)
Temperature
-78°C (Strict)
0°C to RT (Flexible)
Reaction Time
Fast (< 30 min)
Moderate (30 min - 2 h)
FG Tolerance
Low (No esters, ketones, nitriles on substrate)
High (Tolerates esters, nitriles, amides)
Stability
Low (Prone to isomerization if warmed)
High (Stable at RT for hours)
Primary Risk
Halogen Dance / Lateral Lithiation
Incomplete Exchange (requires monitoring)
Troubleshooting Guide
Problem: Low yield with Protocol A.
Root Cause:[4][1][2][5] Moisture ingress or warming during addition.
Fix: Ensure internal probe monitoring; use fresh
-BuLi (titrate before use).
Problem: Incomplete exchange in Protocol B.
Root Cause:[4][1][2][5] 5-position is electron-rich; exchange is slower than on electron-deficient pyridines.
Fix: Allow reaction to run at RT for 2 hours. Do not heat above 40°C.
Problem: Formation of 1-methylpyrazole (protonated product) instead of functionalized product.
Root Cause:[4][1][2][5] "Wet" electrophile or solvent.
Fix: Distill electrophiles or pass through activated alumina; dry THF over molecular sieves.
Visualizing the "Turbo" Advantage
The following diagram explains why the Knochel-Hauser base (
-PrMgClLiCl) is superior for complex synthesis involving this scaffold.
Caption: Kinetic activation of Magnesium via LiCl complexation, enabling exchange on electron-rich pyrazoles.
References
Knochel, P., et al. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [Link]
Bailey, W. F., & Patricia, J. J. (1988).[4] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry. [Link]
Heinisch, G., & Holzer, W. (2006). "Regioselectivity in lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry. [Link]
Application Note: Click Chemistry with Modified Pyrazole Methanamine Linkers
This guide details the application of Modified Pyrazole Methanamine Linkers in click chemistry, specifically focusing on their use as rigid, polar scaffolds in Fragment-Based Drug Discovery (FBDD), PROTACs (Proteolysis T...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of Modified Pyrazole Methanamine Linkers in click chemistry, specifically focusing on their use as rigid, polar scaffolds in Fragment-Based Drug Discovery (FBDD), PROTACs (Proteolysis Targeting Chimeras), and Antibody-Drug Conjugates (ADCs).
Executive Summary
Modified pyrazole methanamines—specifically (1-substituted-1H-pyrazol-4-yl)methanamines —have emerged as superior alternatives to traditional alkyl or PEG linkers in drug discovery. Unlike flexible aliphatic chains, the pyrazole core provides structural rigidity , improved aqueous solubility (logP reduction), and potential
- stacking interactions within binding pockets.
This guide provides protocols for synthesizing and utilizing these linkers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to construct bioactive conjugates.
Scientific Rationale & Mechanism
Why Pyrazole Methanamines?
In bifunctional molecule design (e.g., PROTACs), the linker is not merely a connector; it dictates physicochemical properties and ternary complex stability.
Rigidity: The aromatic pyrazole ring restricts conformational freedom, reducing the entropic penalty upon binding.
Solubility: The basic nitrogen atoms (pKa ~2.5 for pyrazole N, ~9.0 for methanamine) improve water solubility compared to all-carbon linkers.
Bioisosterism: The pyrazole-methanamine motif mimics the peptide bond geometry but offers resistance to proteolytic cleavage.
The "Click" Modification
To utilize this scaffold in click chemistry, the pyrazole is "modified" at the
-position with an alkyne or azide handle. The methanamine group () remains available for amide coupling to a Warhead (drug) or E3 Ligase ligand.
Core Structure:
Experimental Workflows
Workflow Visualization
The following diagram outlines the logical flow from linker synthesis to final conjugate assembly.
Figure 1: Strategic workflow for assembling bifunctional molecules using a pyrazole methanamine linker.
Detailed Protocols
Protocol A: Synthesis of N-Propargyl Pyrazole Methanamine Linker
This protocol synthesizes a "Click-Ready" linker from commercially available tert-butyl (1H-pyrazol-4-yl)methylcarbamate.
Dissolution: Dissolve 1.0 eq (500 mg) of the Boc-protected pyrazole in 5 mL anhydrous DMF.
Base Addition: Add 1.5 eq of
. Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole .
Alkylation: Dropwise add 1.2 eq of propargyl bromide.
Note: The reaction is exothermic. Use an ice bath if scaling >1g.
Reaction: Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Workup: Dilute with EtOAc (50 mL), wash with water (
mL) and brine. Dry over and concentrate.
Deprotection (Optional): If the free amine is needed immediately, treat with 4M HCl in Dioxane for 1 hour, then concentrate to yield the hydrochloride salt.
Yield Expectation: >85% regioselectivity for
-alkylation.
Protocol B: CuAAC Click Conjugation
Standard protocol for linking the Pyrazole-Alkyne to an Azide-functionalized partner (e.g., E3 ligase ligand).
Reagents:
Alkyne: Modified Pyrazole Linker (from Protocol A)
Azide: Azide-functionalized target molecule
Catalyst:
(10 mol%)
Reductant: Sodium Ascorbate (20 mol%)
Ligand (Optional): THPTA (50 mol%) – Recommended for biomolecule protection.
Solvent:
(1:1) or DMSO for hydrophobic compounds.
Procedure:
Preparation: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in the solvent (0.1 M concentration).
Catalyst Mix: In a separate vial, mix
and THPTA in water. Add Sodium Ascorbate last. The solution should turn colorless (reduction to Cu(I)).
Initiation: Add the catalyst mixture to the Alkyne/Azide solution. Flush the headspace with Nitrogen.
Incubation: Stir at RT for 2–16 hours.
Checkpoint: If the solution turns blue, oxygen has entered; add more ascorbate.
Quenching: Add a chelating resin (e.g., QuadraPure™ TU) or EDTA to remove copper.
Purification: Filter and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Analysis & Comparison
The following table contrasts the Pyrazole Methanamine linker against standard linkers used in PROTAC design.
Feature
Pyrazole Methanamine Linker
PEG (Polyethylene Glycol)
Alkyl Chain
Conformation
Rigid / Semi-Rigid
Flexible
Flexible
Solubility (logP)
Low (Hydrophilic)
Low (Hydrophilic)
High (Lipophilic)
Metabolic Stability
High (Aromatic)
Moderate (Oxidative liability)
Moderate
Binding Role
Can participate in -stacking
Inert spacer
Inert spacer
Synthetic Utility
Modular (Click-ready)
Modular
Standard Coupling
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Click Yield
Cu(I) oxidation
Degas solvents thoroughly; increase Sodium Ascorbate to 50 mol%.
Regioisomer Mix
N1 vs N2 alkylation in Step 1
Use in DMF (favors N1). Avoid steric bulk near N1.
Precipitation
Poor solubility of pyrazole salt
Use DMSO/Water mixtures; ensure pH is neutral if using the HCl salt form.
Copper Trapping
Chelation by pyrazole
Pyrazoles can coordinate Cu. Increase catalyst loading or use a strong ligand (THPTA/TBTA).
References
Application of Click Chemistry in Drug Discovery:
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery.
Pyrazole Scaffolds in Kinase Inhibitors:
Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
Click Chemistry in PROTAC Linker Design:
Wurz, R. P., et al. (2018). Click Chemistry-based PROTAC Synthesis and Linker Optimization.
General Pyrazole Synthesis & Functionalization:
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols:
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
Technical Notes & Optimization
Troubleshooting
FAQ 1: Regioselectivity — Why am I getting the 4-bromo isomer instead of the 5-bromo target?
Technical Support Center: Troubleshooting the Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of (5-Bromo-1-methyl-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine. While this molecule is a highly valuable bifunctional building block for kinase inhibitors and other pharmacophores, its synthesis is fraught with two major chemical traps: poor regiocontrol during bromination and hydrodehalogenation during nitrile reduction.
This troubleshooting guide is designed to help you bypass these bottlenecks using mechanistically sound, field-proven protocols.
The Issue:
Researchers often attempt direct electrophilic bromination (using Br₂ or NBS) on 1-methyl-1H-pyrazole-3-carboxylate derivatives. Because the C4 position of the pyrazole ring is the most electron-rich, standard electrophilic aromatic substitution predominantly yields the unwanted 4-bromo byproduct[1].
The Mechanistic Solution:
To force substitution exclusively at the C5 position, you must abandon direct electrophilic bromination. The most scalable and reliable method is dehydroxyhalogenation [1]. By starting with a 5-hydroxypyrazole derivative, the oxygen atom activates the C5 position specifically. Treatment with Phosphorus oxybromide (POBr₃) converts the hydroxyl group into a good leaving group and subsequently displaces it with bromide[2].
Standardized Protocol (Dehydroxyhalogenation):
Precursor Synthesis: Condense dimethyl or diethyl acetylenedicarboxylate with methylhydrazine at -5 °C to 0 °C to regiospecifically yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate[2].
Bromination: Charge a heavy-walled sealed tube or pressure flask with 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), POBr₃ (5.0 eq), and anhydrous acetonitrile[2].
Reaction: Seal the vessel and heat to 80–100 °C for 15 hours[2].
Workup: Cool the vessel and carefully pour the reaction mixture into a pre-cooled saturated aqueous sodium bicarbonate solution[2]. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate to isolate the pure 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Downstream Conversion: Convert the resulting ester to the primary amide using methanolic ammonia, followed by dehydration to the nitrile (5-bromo-1-methyl-1H-pyrazole-3-carbonitrile) using POCl₃.
FAQ 2: Chemoselectivity — How do I reduce the nitrile to a methanamine without losing the C5 bromine?
The Issue:
The final step requires reducing the C3-carbonitrile to a primary amine. Standard catalytic hydrogenation (Pd/C, H₂) or harsh hydride donors (refluxing LiAlH₄) will readily undergo oxidative addition or direct insertion into the C(sp²)–Br bond, resulting in severe hydrodehalogenation (loss of the bromine atom)[3].
The Mechanistic Solution:
Utilize Borane-Tetrahydrofuran (BH₃·THF) . Unlike transition-metal catalysts that interact with the aromatic π-system and the C–Br bond, borane is a highly electrophilic reducing agent. It selectively coordinates to the nitrogen lone pair of the nitrile, activating the carbon-nitrogen triple bond for hydride transfer while leaving the aryl-halide bond completely intact[3].
Standardized Protocol (Chemoselective Reduction):
Setup: Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
Addition: Dropwise, add a 1.0 M solution of BH₃·THF (3.0–4.0 eq).
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. (Note: A stable intermediate boron-amine complex will form).
Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully add Methanol dropwise until effervescence ceases, followed by 2M HCl. Reflux the quenched mixture for 1 hour. Do not skip the reflux; it is chemically required to break the strong boron-amine complex and release the free amine.
Isolation: Concentrate the mixture to remove THF/MeOH. Basify the aqueous layer to pH > 12 using 6N NaOH to ensure the amine is fully deprotonated. Extract extensively with 10% MeOH in Dichloromethane (DCM). Dry the organic layers and concentrate to yield the target (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Data Presentation: Impact of Reducing Agents on Yield and Chemoselectivity
To illustrate the critical nature of reagent selection in the final step, the table below summarizes the typical empirical outcomes when reducing halogenated pyrazole-carbonitriles:
Reducing Agent
Reaction Conditions
Nitrile Conversion
Debromination (Byproduct)
Overall Isolated Yield
Pd/C, H₂
1 atm, MeOH, RT
>99%
High (>80%)
<10%
LiAlH₄
THF, Reflux
>99%
Moderate (30–50%)
35 – 45%
NaBH₄ / CoCl₂
MeOH, RT
>95%
Low (<10%)
60 – 70%
BH₃·THF
THF, 0 °C to RT
>95%
Trace / None
80 – 88%
Visualization: Synthetic Workflow and Pitfall Avoidance
The following diagram maps the optimized synthetic logic, highlighting the divergent pathways between the successful regioselective/chemoselective route and the common failure points.
Optimized synthetic workflow for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine vs. common pitfalls.
References
Title: Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles
Source: ResearchGate / Tetrahedron Letters
URL: [Link]
Title: Reductions by the Alumino- and Borohydrides in Organic Synthesis
Source: John Wiley & Sons
URL: [Link]
Purification methods for removing regioisomers in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common challenge of separating regioisomers...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common challenge of separating regioisomers in pyrazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and field-proven insights to help you achieve high purity for your target compounds.
Introduction: The Challenge of Regioisomerism in Pyrazole Synthesis
The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry, often involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This classic and versatile method, however, frequently leads to the formation of a mixture of regioisomers, which are structural isomers that differ in the placement of substituents on the pyrazole ring.[4] The nucleophilic attack from the substituted hydrazine can occur at either of the two distinct carbonyl groups of the dicarbonyl compound, resulting in two different product isomers.[1]
Since different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties, their effective separation is a critical step in chemical research and drug development.[4] This guide provides practical strategies to tackle this purification challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control which regioisomer is formed in my reaction?
A1: The regiochemical outcome is a delicate balance of several factors:
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a nearby carbonyl, making it a more likely target for nucleophilic attack.[1]
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, thus favoring attack at the less sterically crowded site.[1]
Reaction Conditions: This is often the most influential factor. Parameters such as solvent, temperature, and pH can dramatically alter the ratio of the regioisomers formed.[1] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly improve regioselectivity in some cases.[4]
Q2: How can I quickly determine the ratio of regioisomers in my crude product?
A2: The most common and effective method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude reaction mixture. The two regioisomers will have distinct sets of signals. By integrating the signals corresponding to unique protons in each isomer (e.g., a methyl group or a specific aromatic proton), you can calculate the relative ratio of the two products.[5][6]
Q3: Is there one "best" method for separating all pyrazole regioisomers?
A3: Unfortunately, there is no universal solution. The most successful purification method depends heavily on the specific physical and chemical properties of the regioisomers . Flash column chromatography is the most widely used technique due to its general applicability.[7] However, if the isomers have very similar polarities, crystallization or even chemical derivatization might be necessary.
Q4: My regioisomers have identical Rf values on the TLC plate. Does this mean they cannot be separated by column chromatography?
A4: Not necessarily. While co-elution on TLC is a strong indicator of a difficult separation, it's worth screening a wider range of solvent systems.[4] Sometimes, switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) or adding a small amount of a modifier like triethylamine or acetic acid for basic or acidic compounds, respectively, can reveal a slight difference in polarity that can be exploited on a column.[8] Reverse-phase chromatography is also an option if normal-phase fails.[8][9]
Q5: How can I definitively confirm the structure of each separated isomer?
A5: Unambiguous characterization is crucial. The gold standard is single-crystal X-ray crystallography, which provides the absolute three-dimensional structure of the molecule.[10][11] However, growing suitable crystals can be challenging. In the absence of an X-ray structure, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive.[1][5] A NOESY experiment shows through-space correlations between protons, allowing you to establish which substituents are near each other on the pyrazole ring.[12]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common methods used to separate pyrazole regioisomers.
Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying regioisomers. The principle relies on the differential partitioning of the isomers between a stationary phase (typically silica gel) and a mobile phase.[7]
Step-by-Step Protocol
TLC Analysis & Solvent System Optimization:
Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[4]
Aim for a solvent system where the desired isomer has an Rf value between 0.2 and 0.4 for optimal separation on the column.
If the spots are too close, try adjusting the polarity of the eluent in small increments.
Column Packing:
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase, which can lead to poor separation.[7]
Sample Loading:
For optimal separation, use a dry loading method. Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Start the elution with your chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
Collect small fractions and monitor them by TLC to identify which fractions contain the pure isomers.
Product Isolation:
Combine the pure fractions of each isomer and remove the solvent under reduced pressure using a rotary evaporator.[7]
Data Presentation: Common Solvent Systems for Pyrazole Separation
Solvent System (v/v)
Polarity
Typical Application
Ethyl Acetate / Hexanes
Low to Medium
The most common starting point for many pyrazole derivatives.[1]
Dichloromethane / Methanol
Medium to High
Useful for more polar pyrazoles.
Acetone / Toluene
Medium
Can sometimes provide different selectivity compared to ester/alkane systems.
Caption: Workflow for separating pyrazole regioisomers using flash column chromatography.
Guide 2: Purification by Recrystallization
If column chromatography fails or is impractical for large-scale purifications, fractional crystallization can be a powerful alternative, provided the regioisomers have different solubilities in a particular solvent.[4]
Principle of the Method
This technique relies on the small differences in the crystal lattice energies and solubilities of the two isomers. By creating a supersaturated solution and allowing it to cool slowly, the less soluble isomer will preferentially crystallize out, leaving the more soluble isomer in the mother liquor.
Step-by-Step Protocol
Solvent Screening:
Test the solubility of the crude mixture in a variety of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve the mixture completely when hot but show poor solubility when cold.
Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.
Dissolution:
In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point. Add the solvent portion-wise until all the solid just dissolves.
Cooling and Crystallization:
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Seeding (Optional but Recommended):
If you have a pure crystal of one isomer, adding a tiny seed crystal to the supersaturated solution can induce the crystallization of that specific isomer.[13] This can be a very effective way to control the process.
Isolation and Analysis:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold crystallization solvent.
Analyze the purity of the crystals and the mother liquor by ¹H NMR or TLC to determine if a successful separation has occurred. It may be necessary to repeat the process to achieve high purity.
Visualization: Crystallization Decision Tree
Caption: Decision workflow for purification of regioisomers by fractional crystallization.
Guide 3: Chemical Derivatization as a Separation Strategy
When isomers are nearly identical in their physical properties, a chemical modification can be employed to exaggerate their differences, allowing for an easier separation.
Concept
The strategy involves reacting the isomer mixture with a reagent that introduces a new functional group.[14] If one isomer reacts faster or forms a derivative with significantly different properties (e.g., polarity or crystallinity), the derivatives can be separated. Afterward, the derivatizing group is cleaved to regenerate the pure, separated isomers.
Example Workflow
Identify a Reactive Handle: Look for a functional group present on the pyrazole that can be selectively derivatized (e.g., an N-H proton, a hydroxyl group, or a carboxylic acid).
Derivatization Reaction: React the isomer mixture with a suitable reagent. For example, if the pyrazoles are N-unsubstituted, they can be acylated or sulfonylated.
Separation of Derivatives: The resulting derivatives may now have different polarities or crystallization properties, allowing for separation by chromatography or crystallization.
Cleavage of the Directing Group: Once separated, the protecting/derivatizing group is removed under conditions that do not affect the pyrazole core.
This method is more complex and requires additional synthetic steps but can be a powerful tool for otherwise inseparable mixtures.
Guide 4: Unambiguous Structural Characterization
After separation, it is imperative to confirm the identity of each regioisomer.
NMR Spectroscopy
¹H and ¹³C NMR: These provide the basic skeleton and are used to confirm that the separated compounds are indeed isomers and are free of impurities.[5]
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR method for assigning regiochemistry.[1][12] It detects spatial proximity between protons. For example, a NOE correlation between the N1-substituent and the C5-substituent would unambiguously identify the 1,5-disubstituted regioisomer.
Single-Crystal X-ray Crystallography
This technique provides an absolute determination of the molecular structure by mapping the electron density of a single crystal.[10] It is considered the definitive proof of structure, leaving no ambiguity about the placement of substituents on the pyrazole ring.[11]
Al-Hourani, B. J. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
The Journal of Organic Chemistry. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications.
IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
MDPI. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
Divulga UAB. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?.
ResearchGate. (2020). What is the principle of crystallization to separate close boiling isomers and the potential to be commercially feasible at scale?.
Reddit. (2024). How to separate these regioisomers?.
Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
PMC. (n.d.). Synthesis of new Spiropyrazole derivatives under microwaves irradiation and docking study for inhibition the microbes and COVID-19.
ResearchGate. (2025). (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole.
ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
ScienceDirect. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies.
PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
Minimizing debromination side reactions during pyrazole functionalization
Topic: Minimizing Debromination Side Reactions Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Debromination Demon" Welcome to the Pyrazole Chemistry Support Center. If you are here...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Debromination Side Reactions
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Debromination Demon"
Welcome to the Pyrazole Chemistry Support Center. If you are here, you likely attempted to functionalize a bromopyrazole scaffold and encountered one of two failures:
Hydrodebromination: The bromine was replaced by a hydrogen atom (Ar-Br
Ar-H) instead of your desired coupling partner.
Halogen Migration ("Dance"): The bromine moved to a different carbon on the ring.[1]
Pyrazoles are electron-rich,
-excessive heterocycles. Their high electron density makes the C-Br bond prone to oxidative addition (good for catalysis) but also renders the ring susceptible to lithiation-induced scrambling. This guide dissects these failure modes and provides self-validating protocols to fix them.
Troubleshooting Guide: "I'm getting Ar-H instead of Ar-R"
Q: I am running a Suzuki coupling on a 4-bromopyrazole. The starting material is consumed, but the major product is the debrominated pyrazole (Ar-H). Why?
A: You are witnessing Protodemetallation .[2][3][4]
In the catalytic cycle, after the Palladium oxidatively adds to the Ar-Br bond, the resulting Ar-Pd-Br species is vulnerable. If Transmetallation (the arrival of the boron species) is slow, the Ar-Pd-Br intermediate will find a hydride source, eliminate H-Br, and release Ar-H.
Common Culprits & Fixes:
Culprit
Mechanism of Failure
The Fix
Protic Solvents
Alcohols (MeOH, EtOH) act as hydride sources via -hydride elimination from alkoxides bound to Pd.
Switch to Aprotic: Use DMF, Toluene, or Dioxane.[5] If water is needed for base solubility, use a biphasic system with minimal water.
Boronic Acid Hydrolysis
Boronic acids can decompose to release protons/hydrides under prolonged heating.
Use Esters/MIDA: Switch to Pinacol esters or MIDA boronates, which release the active species slowly (slow release = less unreacted Pd species waiting around).
Sterically Open Ligands
Simple ligands (PPh3) allow the Pd center to interact with solvent/hydrides easily.
Bulky Phosphines: Use XPhos or RuPhos . These bulky ligands accelerate Reductive Elimination, forcing the cycle forward before side reactions occur.
Excess Heat
High T promotes homolytic cleavage or -hydride elimination.
Lower T: Attempt the reaction at 60°C or use a more active precatalyst (e.g., Pd(dba)2 + XPhos) that works at lower temps.
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired pathway (Green) and the debromination pathway (Red).
Caption: Kinetic competition between productive coupling (Green) and destructive protodemetallation (Red).
Module 2: Lithiation & Halogen-Metal Exchange
Troubleshooting Guide: "My Bromine Moved (Halogen Dance)"
Q: I treated 4-bromo-1-methylpyrazole with n-BuLi to form the nucleophile, but after quenching with an electrophile, the substituent ended up at position 5, and the bromine is gone or moved. What happened?
A: You triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .
Upon lithiation, the resulting heteroaryl-lithium species is highly basic. If the temperature is not low enough, or if the lithiation is slow, the lithiated pyrazole will deprotonate a non-lithiated starting molecule at a more acidic position (often adjacent to the halogen). This sets off a chain reaction where the lithium and bromine "dance" around the ring to find the thermodynamic minimum.
The Solution: The "Turbo" Protocol
Do not use n-BuLi. The Lithium-Carbon bond is too ionic and reactive. Switch to the Knochel Turbo Grignard (iPrMgCl·LiCl) .[6] The Magnesium bond is more covalent, preventing the "dance," while the LiCl breaks up aggregates to maintain reactivity.
Protocol: Turbo-Grignard Exchange on Pyrazoles
Objective: Clean generation of a pyrazolyl-magnesium species without debromination or migration.
Reagents:
Substrate: Bromopyrazole (1.0 equiv)
Reagent: i-PrMgCl[7]·LiCl (1.1 equiv, commercially available or prepared)
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step:
Dry: Flame-dry a flask under Argon. Add the bromopyrazole and anhydrous THF.
Cool: Cool the solution to -15°C (Ice/Salt bath). Note: Unlike n-BuLi, you do not need -78°C, but -15°C is safer than RT for sensitive substrates.
Add: Add i-PrMgCl·LiCl dropwise over 5 minutes.
Incubate: Stir at -15°C for 30 minutes.
Validation Check: Take a 0.1 mL aliquot, quench with D2O, and run NMR. You should see >95% Deuterium incorporation at the Br site and no H-incorporation (which would indicate wet solvent).
React: Add your electrophile (aldehyde, ketone, etc.) slowly.
Warm: Allow to warm to RT over 1 hour.
Why this works: The Br/Mg exchange is faster than the deprotonation required for the Halogen Dance. The resulting Ar-Mg-Cl species is too sterically bulky and less basic to abstract protons from neighbors, freezing the "dance."
Q: I am trying to alkylate the Nitrogen, but I keep losing the Bromine.
A: If you are using strong bases (NaH, KOtBu) to deprotonate the pyrazole NH, you risk Single Electron Transfer (SET) reduction of the C-Br bond.
Recommendation:
Phase Transfer Catalysis: Use mild bases (K2CO3) with a catalyst (TBAB) in MeCN or Toluene. This avoids the harsh anionic environment that promotes debromination.
SEM Protection: If you need to perform lithiation later, protect the Nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group. It is robust and prevents the Nitrogen lone pair from coordinating to your metal catalyst, which often poisons the reaction and leads to side products.
References
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[8] Handbook of Functionalized Organometallics, 2008.[6]
Authority on the Turbo Grignard protocol preventing halogen migr
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Definitive source on ligand selection (XPhos/RuPhos)
Queguiner, G., et al. "The Halogen Dance Reaction on Pyridines and Pyrazoles." Tetrahedron, 2000.
Detailed mechanistic study of the halogen dance side reaction.
Fagnou, K., et al. "Protodepalladation as a Strategic Elementary Step in Catalysis." Chemical Reviews, 2018.
Explains the mechanism of the "Ar-H" side reaction in Pd-c
Optimizing reaction temperature for nucleophilic substitution on bromopyrazoles
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals struggling with the optimization of reaction temperatur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals struggling with the optimization of reaction temperatures during the nucleophilic substitution of bromopyrazoles.
Because bromopyrazoles possess unique electronic properties that fiercely resist classical substitution, forcing reactions with excessive heat often leads to substrate degradation rather than product formation. This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to help you achieve high-yield substitutions at optimized temperatures.
Core Concept: The Electronic Barrier to Substitution
The fundamental challenge in optimizing temperature for bromopyrazole substitution lies in the electronic structure of the pyrazole ring. Pyrazoles are highly π-excessive heteroaromatics. The C-4 position is the most electron-rich (nucleophilic) site on the ring, while the C-3 and C-5 positions are only marginally less electron-rich[1][2].
Classical Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to stabilize the negatively charged Meisenheimer complex intermediate. Because bromopyrazoles are inherently electron-rich, initial nucleophilic attack is highly disfavored[1][3]. Pushing the reaction temperature above 120°C in an attempt to force an SNAr pathway typically results in thermal degradation. To achieve substitution at lower, optimized temperatures (25°C–80°C), researchers must pivot from classical SNAr to transition-metal-catalyzed cross-coupling pathways[4][5].
Decision matrix for bromopyrazole substitution conditions based on temperature constraints.
Troubleshooting & FAQs
Q1: Why does classical SNAr fail on 4-bromopyrazoles even when I increase the temperature to >120°C?A1: The failure is rooted in causality: thermal energy cannot overcome a fundamental electronic mismatch. Position 4 of the pyrazole ring is highly nucleophilic[1][3]. Without a strong Electron-Withdrawing Group (EWG) at the N-1 position to drain electron density, the ring cannot stabilize the incoming nucleophile. Heating the reaction above 120°C merely accelerates the thermal decomposition of your starting materials[1][4]. You must switch to a transition-metal-catalyzed amination (e.g., Pd or Cu) to bypass the Meisenheimer intermediate entirely.
Q2: How can I optimize the temperature for the amination of N-alkyl-4-bromopyrazoles without causing thermal degradation?A2: To lower the reaction temperature from harsh reflux conditions down to room temperature (25°C), you must employ a highly active transition-metal catalyst system. Recent advancements in ligand design for copper catalysis have made this possible. By utilizing a naphthyl-substituted ligand (L4) in conjunction with CuI, you can successfully couple amines (like morpholine) with N-methyl-4-bromopyrazole at room temperature, achieving yields up to 80%[5][6]. The increased acidity of the amines on the L4 ligand facilitates rapid formation of the active Cu-catalyst complex, bypassing the high thermal activation energy required for uncatalyzed SNAr[5].
Q3: Does microwave (MW) irradiation provide a tangible advantage over conventional heating for 3-bromopyrazole substitutions?A3: Yes. The C-3 and C-5 positions are slightly less π-excessive than the C-4 position, making them marginally more amenable to substitution, though still challenging[1][2]. Microwave irradiation provides rapid, homogeneous volumetric heating, which drastically reduces reaction times and minimizes the formation of thermal degradation byproducts. For example, the Cu-catalyzed C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine can be driven to completion in just 1 hour at 80°C under MW heating, yielding 60–93% of the desired aminated products[7].
Q4: I am seeing unwanted SNAr side reactions when attempting metal-catalyzed couplings at elevated temperatures. How do I suppress them?A4: Unwanted SNAr side reactions often occur when using small, highly nucleophilic alkoxide bases (like NaOMe) at elevated temperatures. To suppress these side reactions while maintaining the efficiency of your metal-catalyzed cycle, swap your base to a bulkier alkoxide, such as NaOtBu or NaOiPr. The steric hindrance of the tert-butyl or isopropyl group prevents it from acting as a nucleophile, while still effectively deprotonating the amine to facilitate transmetalation[5][6].
Quantitative Data: Temperature & Yield Benchmarks
The following table summarizes optimized temperature conditions for various bromopyrazole substitutions, demonstrating the shift from high-temperature SNAr to low-temperature metal catalysis.
Objective: Achieve nucleophilic substitution (amination) of 4-bromopyrazoles at 25°C to prevent thermal degradation.
Self-Validation Mechanism: This protocol relies on the rapid formation of an active Cu-L4 complex. A persistent, homogeneous solution indicates active catalyst formation. If the reaction mixture turns opaque black immediately upon base addition, it indicates catalyst aggregation or oxidation (often due to moisture/O2), prompting an immediate halt and solvent purge.
Step 1: Catalyst Complexation
Action: In a nitrogen-filled glovebox, combine CuI (5.0 mol %) and naphthyl-substituted ligand L4 (10 mol %) in anhydrous DMSO (0.5 mL per 0.5 mmol substrate)[5][6].
Causality: DMSO is a polar aprotic solvent that stabilizes the highly reactive Cu-intermediate, preventing premature catalyst precipitation.
Step 2: Substrate & Reagent Addition
Action: Add the target N-methyl-4-bromopyrazole (0.5 mmol) and the desired amine (e.g., morpholine, 0.6 mmol) to the solution[5].
Causality: Adding the amine before the base ensures it is available to coordinate with the Cu center immediately upon deprotonation.
Step 3: Base Activation
Action: Add NaOMe (1.0 mmol) to the mixture[5]. If your substrate is prone to competing SNAr side reactions, substitute NaOMe with the sterically hindered NaOtBu[5][6].
Causality: The base deprotonates the amine, facilitating the critical transmetalation step. Steric bulk in NaOtBu prevents it from acting as a competing nucleophile.
Step 4: Temperature Control & Reaction
Action: Seal the vessel and stir the mixture strictly at room temperature (25°C) for 3 to 16 hours[5][6].
Causality: Maintaining 25°C prevents the thermal degradation of the electron-rich pyrazole core while the highly active L4 ligand drives the catalytic cycle.
Step 5: Validation & Quench
Action: Monitor the reaction via LC-MS. Complete consumption of the bromopyrazole mass peak validates the cycle. Quench with distilled water and extract with EtOAc.
References
1.[4] Aryl- and Hetarylamines with Hetaryl Electrophiles - Q. Shen, F. Guo, and JF Hartwig. Thieme Connect.
2.[5] Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design | Journal of the American Chemical Society. ACS Publications.
3.[6] Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC.
4.[8] Expanding the Substrate Scope in Palladium-Catalyzed CN. DSpace@MIT.
5.[1] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
6.[3] Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
7.[7] An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
8.[2] 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine. Benchchem.
Resolving hygroscopic challenges with aminomethyl pyrazole hydrochlorides
Introduction: The "Hidden Variable" in Your Reaction Aminomethyl pyrazoles are high-value pharmacophores in kinase inhibitor design, but they present a notorious handling challenge: extreme hygroscopicity . When supplied...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Hidden Variable" in Your Reaction
Aminomethyl pyrazoles are high-value pharmacophores in kinase inhibitor design, but they present a notorious handling challenge: extreme hygroscopicity .
When supplied as hydrochloride salts (often dihydrochlorides), these compounds are not just "moisture-sensitive"—they are frequently deliquescent . They can absorb enough atmospheric water within minutes to dissolve into a viscous oil. This introduces two critical failure modes in drug development:
Stoichiometric Drift: Weighing "wet" salt means you are adding less reactant than calculated, leading to incomplete conversion.
Reagent Quenching: Absorbed water acts as a competitive nucleophile, hydrolyzing expensive coupling reagents (HATU, EDC) or activated esters before the amine can react.
This guide provides field-proven protocols to stabilize, handle, and rescue these critical building blocks.
Module 1: Storage & Handling (The First Line of Defense)
Q: My "solid" aminomethyl pyrazole HCl has turned into a sticky gum or oil in the bottle. Is it degraded?
A: Likely not. It has undergone deliquescence .
The crystal lattice of the amine hydrochloride has absorbed atmospheric moisture to the point of dissolution.
Diagnosis: Check the LCMS. If the parent mass is intact and no oxidation byproducts are visible, the compound is chemically stable but physically compromised.
Immediate Action: Do NOT attempt to scrape the gum. You will lose material and introduce static contamination. Proceed immediately to Protocol A: Azeotropic Rescue (below).
Q: How can I weigh this compound accurately without a glovebox?
A: You must beat the "Deliquescence Clock."
In 50% relative humidity, a fine powder can absorb 1-2% water by weight in under 2 minutes.
The "Tare-First" Technique:
Tare your receiving flask with the solvent already added (if the protocol permits) or tare the empty flask before opening the reagent bottle.
Open the bottle, transfer quickly, and close immediately.
Do not try to weigh exact amounts (e.g., 100.0 mg) by adding/removing grains. This takes too long.
Transfer an approximate amount, record the exact weight, and adjust your other reagents (electrophiles/bases) to match this mass.
Q: Why is the dihydrochloride salt worse than the monohydrochloride?
A: The aminomethyl pyrazole motif contains two basic sites: the primary amine and the pyrazole nitrogen.
2HCl Form: Both sites are protonated. The high charge density and ionic character significantly increase the lattice energy's affinity for water (hydration energy).
Impact: The 2HCl salts are often more hygroscopic than their free base or mono-salt counterparts.
Module 2: Synthesis & Reactivity (The Application Phase)
Q: My amide coupling (HATU/EDC) stalled at 60% conversion. I added excess base, but it didn't help.
A: You likely fell into the "Stoichiometry Trap."
If your salt contains 15% water by weight (common for deliquescent salts):
Under-dosing: You only added 0.85 equivalents of the amine.
Reagent Destruction: The 15% water consumed your coupling reagent.
pH Mismatch: The extra water might protonate your base (DIPEA/TEA) if the system isn't buffered effectively, preventing the amine from "free-basing."
The Fix: Use Protocol B: The "Wet Salt" Correction for future reactions.
Q: Can I just use the free base instead?
A: Proceed with caution.
Low molecular weight aminomethyl pyrazoles (e.g., 3-(aminomethyl)pyrazole) are often unstable as free bases. They can undergo:
Autopolymerization: The primary amine attacks the pyrazole of another molecule.
Oxidation: The electron-rich pyrazole ring is susceptible to air oxidation.
Recommendation: Store as the HCl salt and generate the free base in situ only at the moment of reaction.
Dissolution: Add anhydrous Methanol (MeOH) directly to the shipping bottle or the container holding the "gum." Dissolve completely.
Transfer: Move the solution to a tared round-bottom flask.
The Chaser: Add Toluene or Acetonitrile (ratio 3:1 relative to MeOH).
Why? Toluene forms a low-boiling azeotrope with water and methanol, carrying moisture out of the system.
Evaporation: Rotovap at 40-45°C.
Visual Cue: The mixture will foam. This is good—it indicates water removal.
Final Dry: Place on a high-vacuum manifold (< 1 mbar) for 4-6 hours. The gum should revert to a foam or amorphous solid.
Backfill: Backfill with Argon/Nitrogen before disconnecting.
Protocol B: The "Wet Salt" Correction (Reaction Setup)
Use this to ensure reaction success with hygroscopic salts.
Quantify Water (Optional but Recommended): Run a quick Karl Fischer (KF) titration or qNMR (using a dry internal standard like dimethyl sulfone) to determine water content.
Adjust Equivalents:
Base Calculation:
For a Dihydrochloride (2HCl) salt, you need at least 2.5 to 3.0 equivalents of base (e.g., DIPEA) to neutralize both HCl molecules and reach the basic pH required for coupling.
Common Error: Using only 1.0 or 1.5 eq of base leaves the amine protonated (unreactive).
Reagent Order:
Dissolve Amine HCl + Base first. Stir for 5-10 mins.
Add the Electrophile (Acid/Acid Chloride) second.
Add Coupling Reagent (HATU/T3P) last.
Reasoning: This allows the base to neutralize the HCl and "dry" the solvent (if using molecular sieves) before the sensitive activated ester is formed.
Module 4: Visualization & Logic
Diagram 1: The Hygroscopicity Failure Cascade
This diagram illustrates how moisture ingress leads to reaction failure.
*Caption: The cascade
Optimization
Work-up procedures to maximize recovery of polar pyrazole amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of polar pyrazole amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of polar pyrazole amines. These scaffolds are highly prized in drug development for their bioisosteric properties and ability to form critical hydrogen bonds, but their physicochemical properties make standard work-up procedures a nightmare[1].
This guide is designed to move beyond basic protocols. We will dissect the causality behind why your pyrazole amines are lost during work-up and provide field-proven, self-validating methodologies to maximize your recovery.
Understanding the Enemy: The Amphoteric Trap
Before troubleshooting, we must understand the molecule. Pyrazole amines are notoriously difficult to isolate because they are amphoteric and highly polar.
The Pyrazole Ring: The sp²-hybridized nitrogen has a conjugate acid pKa of ~2.5, while the pyrrole-like NH is weakly acidic with a pKa of ~14.2[2].
The Exocyclic Amine: Depending on substitution, the primary or secondary amine typically has a pKa between 4.0 and 10.0.
This means at a low pH, your compound is a highly water-soluble cationic salt. At an extremely high pH, the pyrazole ring deprotonates, turning the molecule into a water-soluble anion. The extraction "sweet spot" is remarkably narrow.
Fig 1. pH-dependent ionization states of pyrazole amines dictating extraction solubility.
FAQ 1: Liquid-Liquid Extraction (LLE) Failures
Q: After my deprotection step, my pyrazole amine is entirely stuck in the aqueous layer during an EtOAc/Water extraction. How do I force it into the organic phase?
A: Ethyl acetate is often too non-polar to disrupt the hydrogen-bonding network of a polar pyrazole amine in water. Furthermore, if your aqueous layer is acidic, your compound exists as a protonated salt, which will never partition into an organic solvent.
The Optimization Protocol:
Precise Basification: You must convert the amine back to its neutral free base. Carefully adjust the aqueous layer to pH 10–12 using a strong base like NaOH or K₂CO₃[3]. Critical Warning: Do not exceed pH 13, or you will deprotonate the pyrazole NH (pKa ~14.2) and drive it back into the water as an anion[2].
"Salting Out" (Thermodynamic Shift): Saturate the basified aqueous layer with solid NaCl or K₂CO₃. This increases the ionic strength of the aqueous phase, significantly decreasing the solubility of your organic compound and forcing it into the organic layer[3].
Solvent Switching: Abandon Ethyl Acetate. Switch your extraction solvent to Dichloromethane (DCM) or a highly effective 9:1 mixture of Chloroform/Isopropanol [3]. The alcohol modifier disrupts the hydration shell around the polar amine, drastically improving partitioning.
FAQ 2: The "Catch and Release" Strategy (SCX Chromatography)
Q: Even with salting out and solvent switching, my compound is an oil that refuses to partition. Is there a direct isolation method that bypasses Liquid-Liquid Extraction entirely?
A: Yes. When LLE fails, the Strong Cation Exchange (SCX) "Catch and Release" strategy is the gold standard for isolating polar amines[4].
Causality: SCX resins are functionalized with propylsulfonic acid or tosic acid (pKa < 1). When you pass your crude mixture through the resin, the strongly acidic support protonates your basic pyrazole amine, trapping it via ionic bonds ("Catch"). Neutral impurities, acidic byproducts, and inorganic salts have no affinity and are washed away. Finally, a volatile methanolic ammonia solution deprotonates the amine, breaking the ionic bond and eluting the pure product ("Release")[4][5].
Step-by-Step SCX Methodology:
Conditioning: Flush the SCX cartridge with 2–3 column volumes (CV) of Methanol (MeOH) to swell the polymer/silica matrix and activate the sulfonic acid sites.
Loading: Dissolve your crude reaction mixture in a minimal amount of MeOH (or DCM/MeOH) and load it onto the column. Allow it to pass through under gravity or light vacuum (~10 psi). The pyrazole amine will bind to the resin.
Washing: Wash the cartridge with 3 CV of MeOH. Self-Validation: Check the wash fractions by TLC or LC-MS; your target mass should be entirely absent, while non-basic impurities are flushed out.
Elution: Elute the target compound using 2–3 CV of 2M Ammonia in Methanol [4]. The ammonia neutralizes the sulfonic acid sites, releasing the free-base amine.
Isolation: Concentrate the methanolic ammonia eluent under reduced pressure. Because ammonia and methanol are highly volatile, you are left with the pure, free-base pyrazole amine without any aqueous work-up.
Q: I managed to extract my compound, but it streaks terribly on normal-phase silica gel, resulting in poor recovery. How do I fix the peak shape?
A: Standard silica gel acts as a Brønsted acid. The basic nitrogen atoms on your pyrazole amine are forming strong hydrogen bonds and undergoing secondary cation-exchange interactions with the exposed, acidic silanol groups on the silica surface[6].
The Solution: You must "neutralize" the silica column. Add a volatile basic modifier to your mobile phase. Incorporating 1% to 5% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) into your eluent (e.g., DCM / MeOH / NH₄OH in an 80:18:2 ratio) forces the modifier to compete with your compound for the acidic silanol sites[3][6]. This eliminates streaking, sharpens the elution peak, and drastically improves your final yield.
Quantitative Recovery Data
To assist in your experimental design, the following table summarizes the expected recovery efficiencies of various work-up methods when applied to highly polar amine scaffolds.
Table 1: Comparative Extraction and Recovery Efficiencies for Polar Amines
Extraction / Purification Method
Mechanism of Action
Typical Recovery (%)
Key Limitation / Requirement
LLE: Ethyl Acetate
Hydrophobic partitioning
< 20%
Fails completely for highly polar or charged species.
LLE: 9:1 CHCl₃ / iPrOH
Enhanced H-bond disruption
60 - 85%
Requires precise basification (pH 10-12) and salting out[3].
SPE: SCX Catch & Release
Strong cation exchange (Tosic Acid)
98 - 100%
Amine must be basic enough to protonate; requires volatile base for elution[5].
SPE: SCX-2 Catch & Release
Propylsulfonic acid exchange
90 - 98%
Slightly less acidic than SCX; better for mitigating secondary interactions[5].
References
MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Organics. Available at: [Link][2]
Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)." Biotage. Available at: [Link][4]
SiliCycle. "SiliaBond® SCX and SCX-2: Silicas of the Month." Namiki. Available at:[Link][5]
Biotage. "Successful flash chromatography." Biotage. Available at:[Link][6]
Comparison Guide: Advanced NMR Strategies for Regioisomer Differentiation in Substituted Pyrazoles
Executive Summary In drug development and medicinal chemistry, the unambiguous structural assignment of heterocyclic building blocks is a non-negotiable quality control step. The synthesis of (5-Bromo-1-methyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and medicinal chemistry, the unambiguous structural assignment of heterocyclic building blocks is a non-negotiable quality control step. The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine frequently yields a mixture containing its regioisomer, (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine ()[1]. Because these isomers possess identical molecular weights and similar functional groups, distinguishing them requires advanced analytical strategies.
This guide objectively compares the performance of standard 1D NMR against 2D Nuclear Overhauser Effect Spectroscopy (NOESY) workflows, providing researchers with a self-validating protocol for absolute regiochemical assignment.
The Analytical Challenge: Causality of Ambiguity
Relying solely on 1D NMR to differentiate pyrazole regioisomers is an inherently flawed approach due to conflicting electronic effects:
1H NMR Ambiguity: Both isomers present a virtually identical proton profile—an N-methyl singlet, a methylene singlet, a broad amine peak, and a solitary aromatic proton at the C4 position.
13C NMR and the Heavy Atom Effect: In 13C NMR, the "heavy atom effect" of the bromine atom significantly shields the attached C5 carbon, shifting it upfield to approximately 113.7 ppm ()[2]. Conversely, the electron-donating methanamine group pushes its attached carbon downfield (~150 ppm). Because both isomers contain both a brominated carbon and an alkylamine-substituted carbon, their 1D 13C spectra will show peaks in these exact same regions.
Without spatial context, 1D chemical shifts cannot serve as a self-validating system for regiochemistry.
Comparison of Analytical Workflows
To establish a robust analytical pipeline, we must compare the diagnostic power of different NMR techniques. As shown below, 2D NOESY provides the only binary, high-confidence output.
To ensure trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal control to guarantee that the resulting data is an artifact-free representation of the molecule's structure.
Step 1: Sample Preparation
Procedure: Dissolve 15 mg of the synthesized pyrazole in 0.6 mL of DMSO-
. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality & Rationale: Why DMSO-
instead of CDCl? The methanamine group (-NH) rapidly exchanges protons with trace water in CDCl, leading to broad, unintegrable peaks. DMSO- forms strong hydrogen bonds with the -NH protons, slowing down the exchange rate. This stabilizes the amine signal, allowing it to be observed distinctly. The TMS ensures that any chemical shift variations are due to the molecule's electronic environment, not magnetic field drift.
Step 2: Instrument Calibration
Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium signal of DMSO-
. Perform 3D gradient shimming until the TMS peak width at half-height is < 1.0 Hz.
Step 3: 2D NOESY Acquisition
Procedure: Acquire a 2D NOESY (or ROESY) spectrum. Set the mixing time (
) strictly to 400 ms .
Causality & Rationale: For small molecules (MW < 500 Da), molecular tumbling in solution is rapid (extreme narrowing limit). A 400 ms mixing time allows sufficient cross-relaxation to build up detectable NOE cross-peaks between spatially adjacent protons (~3-5 Å) without introducing spin-diffusion artifacts. Spin diffusion occurs if
is too long, causing magnetization to transfer across multiple sequential protons and creating false proximity signals.
Data Interpretation & Structural Assignment
Below is the consolidated quantitative data for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine .
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment Rationale
1H
N-CH
3.78
Singlet (s)
3H
Deshielded by adjacent N1 atom.
1H
C3-CH
3.65
Singlet (s)
2H
Deshielded by C3 and amine group.
1H
C4-H
6.35
Singlet (s)
1H
Solitary aromatic pyrazole proton.
1H
-NH
1.80
Broad Singlet (br s)
2H
Exchangeable amine protons (stabilized in DMSO).
13C
N-CH
37.6
-
-
Typical N-methyl aliphatic shift.
13C
C3-CH
40.2
-
-
Aliphatic amine carbon.
13C
C4
105.8
-
-
Unsubstituted aromatic carbon.
13C
C5 (C-Br)
113.7
-
-
Upfield shifted via the heavy atom effect of Bromine.
13C
C3
150.1
-
-
Downfield shifted by the attached alkylamine group.
The Definitive Proof: NOESY Causality
The structural assignment is finalized by evaluating the binary outcome of the NOESY spectrum:
In (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (Target): The N-CH
(Position 1) is adjacent to the C5-Bromine. The spatial distance to the C3-methanamine group is > 5 Å. Therefore, the NOESY spectrum will show NO cross-peak between the N-CH protons and the -CH- protons.
In (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine (Regioisomer): The N-CH
is directly adjacent to the C5-methanamine group (~3 Å). A strong NOESY cross-peak will be observed between the N-CH and the -CH- protons.
Decision Workflow
Figure 1: 2D NMR decision workflow for regioisomer assignment of brominated 1-methylpyrazoles.
References
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles
Source: National Institutes of Health (PMC)
URL:[Link]
Chemical Waltz of Organic Molecules “On Water”: Saline-Assisted Sustainable Regioselective Synthesis of Fluorogenic Heterobioconjugates via Click Reaction
Source: ACS Omega
URL:[Link]
Technical Guide: Mass Spectrometry Fragmentation of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS 89088-55-1). It is designed to assist analytical chemists and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS 89088-55-1). It is designed to assist analytical chemists and medicinal chemists in structural verification and impurity profiling.
Executive Summary & Structural Context
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a critical heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals. Its mass spectral signature is defined by the interplay between the bromine isotopic pattern , the basic primary amine , and the electron-rich pyrazole core .
This guide compares the target molecule against two structural analogs to isolate specific diagnostic peaks:
Odd mass (189/191) indicates an odd number of nitrogens (3).
Isotopic Pattern
Distinct 1:1 doublet separated by 2 Da (M and M+2).
Comparative Fragmentation Analysis
The following table contrasts the target molecule with its key alternatives to highlight diagnostic mass shifts.
Table 1: Diagnostic Ion Comparison (EI/ESI+)
Feature
Target Molecule (5-Br-3-methanamine)
Alt 1: De-brominated (No Br)
Alt 2: Regioisomer (4-methanamine)
Molecular Ion (M)
189 / 191 (1:1 ratio)
111 (Single peak)
189 / 191 (1:1 ratio)
Base Peak Origin
-cleavage or NH loss
-cleavage
-cleavage
[M - NH]
172 / 174 (Stable cation)
94
172 / 174 (Less stable*)
[M - Br]
110 (Radical cation)
N/A
110
Ring Cleavage
Loss of HCN (27)
Loss of HCN (27)
Loss of HCN (27)
Differentiation
Br Isotope + C3-Sidechain
No Isotope Pattern
Fingerprint Region
*> Note: The stability of the carbocation formed after amine loss depends on resonance stabilization. The 3-position (Target) allows direct conjugation with the ring nitrogens more effectively than the 4-position in certain tautomeric forms.
Mechanistic Fragmentation Pathways
The fragmentation of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine follows three primary pathways driven by the stability of the pyrazole ring and the lability of the amine group.
Pathway A: Amine Loss (Diagnostic)
The exocyclic amine is the most fragile point. In ESI+, the protonated molecule
readily loses ammonia (NH, 17 Da) to form a resonance-stabilized (5-bromo-1-methylpyrazol-3-yl)methyl cation.
Pathway B: Halogen Abstraction
In Electron Impact (EI), the C-Br bond is weak. Homolytic cleavage yields the bromide radical (
) and the cation at m/z 110 . This peak lacks the isotopic doublet, confirming the loss of bromine.
Pathway C: Ring Disintegration
Pyrazoles characteristically lose HCN (27 Da) or N
(28 Da) under high energy.
m/z 189
m/z 162 (Loss of HCN)
m/z 110
m/z 83 (Loss of HCN from the de-brominated core)
Visualization of Pathways (Graphviz)
Figure 1: Predicted fragmentation tree for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine in positive ion mode.
Experimental Protocols
To replicate these results, use the following standardized protocols. These methods ensure the preservation of the bromine isotope pattern and prevent thermal degradation of the amine.
Method A: LC-MS (Electrospray Ionization)
Objective: Soft ionization to observe the intact protonated molecular ion
.
Sample Prep: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
MS Parameters:
Mode: ESI Positive (+).
Scan Range: m/z 50–500.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 70–100 V (Higher voltage promotes in-source fragmentation for structural confirmation).
Method B: GC-MS (Electron Impact)
Objective: Hard ionization for structural fingerprinting and library matching.
Derivatization (Optional but Recommended): Primary amines can tail on GC columns. React with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide derivative if peak shape is poor.
Note: This adds 96 Da to the mass (CF
CO- group replacing H).
Inlet Temp: 250°C (Ensure rapid vaporization).
Column: DB-5ms or equivalent (30 m x 0.25 mm).
Ion Source: 230°C, 70 eV.
Data Analysis: Look for the "Twin Peak" signature at m/z 189/191. If derivatized, look for m/z 285/287.
Interpretation Checklist (Self-Validation)
Use this checklist to validate your spectral data:
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Santos, et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Retrieved from [Link]
Comparative Guide: 3-Bromo vs. 5-Bromo Pyrazole Isomers in Drug Discovery
Topic: Comparing reactivity of 5-bromo vs 3-bromo pyrazole isomers Content Type: Publish Comparison Guides. Executive Summary In the design of bioactive heterocycles, the choice between 3-bromo-1-R-pyrazole and 5-bromo-1...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing reactivity of 5-bromo vs 3-bromo pyrazole isomers
Content Type: Publish Comparison Guides.
Executive Summary
In the design of bioactive heterocycles, the choice between 3-bromo-1-R-pyrazole and 5-bromo-1-R-pyrazole is rarely arbitrary. While they are constitutional isomers, their electronic environments and reactivities are distinct, driven by the asymmetry of the
-substituted pyrazole ring.
5-Bromo Isomers: Exhibit higher reactivity in lithiation/halogen-metal exchange and C-H activation due to the inductive influence of the adjacent pyrrole-like nitrogen (
). They are typically synthesized via directed lithiation or cyclization of specific hydrazines.
3-Bromo Isomers: Are generally more stable to base and often require specific condensation protocols (e.g., Sandmeyer or regioselective cyclization) to synthesize. They show distinct selectivity in Suzuki-Miyaura couplings , often requiring different ligand systems compared to their C5 counterparts.
This guide provides a technical comparison of their reactivity profiles, synthesis routes, and experimental handling to support lead optimization and scaffold design.
Fundamental Electronic & Structural Differences
The reactivity divergence stems from the inequivalence of the nitrogen atoms in
-substituted pyrazoles. Unlike unsubstituted pyrazole (), which exists in rapid tautomeric equilibrium making positions 3 and 5 equivalent, -substitution locks the tautomer and differentiates the carbons.
Electronic Profile
Position 5 (Adjacent to
): This carbon is flanked by the -substituted "pyrrole-like" nitrogen. The inductive withdrawal of the atom renders the significantly more acidic ( ~19.8 for 1-methylpyrazole) than the . Consequently, the bond is more polarized and susceptible to oxidative addition and halogen-metal exchange.
Position 3 (Adjacent to
): This carbon is adjacent to the "pyridine-like" nitrogen (). While still electron-deficient compared to benzene, it lacks the enhanced acidity and lability of the C5 position.
Visualization: Reactivity Hotspots
The following diagram illustrates the numbering and primary reactivity vectors for 1-methylpyrazole derivatives.
Caption: Reactivity map of N-substituted pyrazoles highlighting the electronic distinction between C3 and C5 positions.
Reactivity Comparison: Head-to-Head
A. Halogen-Metal Exchange (Lithiation)
This is the most distinct differentiator.
5-Bromo: The
bond is highly susceptible to Lithium-Halogen exchange. Even without a bromine, is the preferred site for deprotonation using -BuLi.
Implication: If you treat 5-bromo-1-methylpyrazole with
-BuLi, you get a clean 5-lithio species.
3-Bromo: The
bond is slower to exchange. Furthermore, attempting to deprotonate 3-bromo-1-methylpyrazole often leads to anion migration or deprotonation at the C5 position (if H is present) rather than exchange at C3, leading to "pyrazole dance" rearrangements.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In competitive experiments or kinetic studies, the 5-bromo isomer typically undergoes oxidative addition faster than the 3-bromo isomer, provided steric hindrance from the
-substituent is minimal.
5-Bromo: Reactivity is high, but the proximity to the
-group (e.g., -tert-butyl vs -methyl) can impose steric penalties. Bulky phosphine ligands (e.g., ) might be hindered.
3-Bromo: Reacts reliably but often requires more active catalyst systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) to achieve high yields, especially with electron-rich boronic acids.
Data Summary Table
Feature
3-Bromo-1-Methylpyrazole
5-Bromo-1-Methylpyrazole
C-H Acidity ()
Lower Acidity (Stable)
High Acidity ( ~19.8)
Lithiation Site
Difficult (Requires blocking C5)
Preferred (Thermodynamic)
Pd-Oxidative Addition
Moderate Rate
Fast Rate (Electron Deficient)
Steric Environment
Open (Adjacent to N2 lone pair)
Crowded (Adjacent to N-R group)
Primary Synthesis
Cyclization (Regioselective)
Lithiation/Trapping or Cyclization
Synthesis Pathways & Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-1-methylpyrazole
Context: Direct bromination of 1-methylpyrazole with
or NBS typically yields the 4-bromo product due to the nucleophilicity of C4. Accessing the 5-bromo isomer requires a lithiation-trapping sequence.
Reagents:
1-Methylpyrazole (1.0 equiv)
-Butyllithium (1.1 equiv, 2.5 M in hexanes)
1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or (1.2 equiv)
THF (Anhydrous)
Methodology:
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and 1-methylpyrazole.
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).
Lithiation: Add
-BuLi dropwise over 20 minutes. The solution may turn yellow.
Mechanism:[1][2][3][4][5][6] The coordination of Li to
and the acidity of directs deprotonation exclusively to C5.
Time: Stir at -78 °C for 1 hour.
Trapping: Add the bromine source (dissolved in THF) dropwise.
Workup: Allow to warm to room temperature. Quench with saturated
. Extract with EtOAc, wash with brine, dry over .
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of 3-Bromo-1-methylpyrazole (Sandmeyer Route)
Context: Since C3 is difficult to lithiate directly, the 3-bromo isomer is best accessed from the 3-amino precursor, which is commercially available or made via condensation.
Reagents:
3-Amino-1-methylpyrazole (1.0 equiv)
(1.5 equiv)
(48% aq, excess) / (1.0 equiv)
Methodology:
Diazotization: Dissolve amine in
at 0 °C. Add aqueous dropwise, keeping T < 5 °C.
Substitution: Transfer the diazonium salt solution into a stirring solution of
in at 60 °C.
Workup: Evolution of
gas is observed. After 1 hour, cool, neutralize with , and extract.
Comparative Workflow Diagram
The following diagram outlines the decision tree for selecting the correct isomer and synthetic route based on the desired downstream functionalization.
Caption: Decision matrix for synthesis and reactivity expectations of pyrazole isomers.
References
Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006. Link
Goossen, L. J., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[7] Link
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles."[7] Journal of Organic Chemistry, 2008. Link
BenchChem Technical Support. "Kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid." BenchChem, 2025.[8] Link
Aggarwal, V. K., et al. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles." Thieme Chemistry, 2020. Link
Reference standards for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine quality control
As a Senior Application Scientist, establishing a rigorous Quality Control (QC) framework for early-stage chemical building blocks is not just about ticking compliance boxes; it is about protecting the integrity of downs...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous Quality Control (QC) framework for early-stage chemical building blocks is not just about ticking compliance boxes; it is about protecting the integrity of downstream biological data.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (Free base CAS: 1546331-24-1; HCl salt CAS: 2172525-91-4) is a highly versatile bifunctional scaffold. Featuring both a primary aliphatic amine and an aryl bromide on a pyrazole core, it is heavily utilized in modern drug discovery to synthesize complex therapeutics, including WDR5 inhibitors for oncology[1] and imidazopyridine-based TNF modulators[2].
Because this intermediate typically undergoes sequential functionalization—amide coupling at the amine followed by palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromide—its purity is paramount. This guide objectively compares reference standard sourcing strategies and provides self-validating experimental protocols for its QC certification.
Comparative Analysis of Reference Standard Tiers
Choosing the right reference standard depends on your development phase. Relying on uncertified crude materials during lead optimization can lead to catastrophic yield losses and convoluted Structure-Activity Relationship (SAR) data. Below is an objective comparison of the three primary sourcing alternatives[3].
Parameter
Commercial Analytical Grade
In-House Synthesized Standard
Custom Certified Reference Material (CRM)
Purity Target
≥ 97.0% (Area Normalization)
≥ 99.0% (Absolute Assay)
≥ 99.5% (Absolute Assay)
Traceability
Low (COA based on relative purity)
Medium (Internally validated)
High (ISO 17034 compliant)
Cost & Lead Time
Low Cost / 1-5 Days
High Labor Cost / 2-4 Weeks
Very High Cost / 8-12 Weeks
Best Use Case
Early Discovery / Hit-to-Lead
Lead Optimization / Scale-up
IND-Enabling GLP Studies / Clinical Mfg
Primary Risk
Masked impurities (e.g., debrominated analogs)
Subjective validation bias
Over-investment for early-stage projects
The Self-Validating QC Framework: Experimental Methodologies
To establish a robust QC framework, we must rely on orthogonal analytical techniques. A self-validating system ensures that an error or bias in one method (e.g., variable UV response factors) is caught and corrected by another (e.g., qNMR).
Protocol 1: Orthogonal Purity Assessment via LC-MS/UV
The Causality: The pyrazole ring absorbs strongly in the UV, but critical impurities—specifically the debrominated analog, (1-methyl-1H-pyrazol-3-yl)methanamine—have drastically different molar extinction coefficients. Relying solely on UV Area Normalization will misrepresent true purity. Furthermore, the basic primary amine will cause severe peak tailing on standard silica columns due to secondary interactions with residual silanols.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol/Water (50:50 v/v) to ensure complete dissolution of both the free base and potential hydrobromide/hydrochloride salt forms.
Column Selection: Use a reversed-phase hybrid C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm). The hybrid particle withstands the acidic modifiers needed to protonate the amine and ensure sharp peak shapes.
Gradient Elution:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Run a gradient from 5% B to 95% B over 5.0 minutes. Note: The debrominated impurity is less hydrophobic and will elute significantly earlier than the target brominated compound.
Detection: Monitor at 210 nm and 254 nm. Couple with positive Electrospray Ionization (ESI+). The target mass [M+H]+ must show a characteristic 1:1 isotopic doublet at m/z 190.0 and 192.0, confirming the presence of the bromine isotope.
Protocol 2: Absolute Quantitation via qNMR
The Causality: Quantitative NMR (qNMR) provides absolute mass fraction purity without requiring a pre-existing reference standard of the analyte. It acts as the ultimate arbiter of truth in our self-validating system.
Step-by-Step Methodology:
Internal Standard (IS) Selection: Use Dimethyl sulfone (TraceCERT® grade) as the IS. Why? Dimethyl sulfone provides a sharp, 6-proton singlet at ~3.0 ppm in DMSO-d6. This perfectly avoids the pyrazole target's signals: the N-methyl singlet (~3.8 ppm), the methylene singlet (~3.7 ppm), and the pyrazole C4-H singlet (~6.2 ppm).
Preparation: Accurately weigh ~10.00 mg of the pyrazole candidate standard and ~5.00 mg of Dimethyl sulfone using a calibrated microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6.
Acquisition: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds. Why? A long D1 ensures complete longitudinal relaxation of all protons, preventing integration bias that would artificially skew the purity calculation.
Calculation: Calculate the absolute mass fraction by integrating the pyrazole N-methyl singlet (3H) against the Dimethyl sulfone singlet (6H), factoring in their respective molecular weights and sample masses.
Workflow Visualizations
Below is the logical architecture of a self-validating QC certification process, ensuring all data points converge into a reliable mass balance.
Caption: Orthogonal Quality Control Workflow for Reference Standard Certification.
The Cost of Poor Quality Control
If a substandard batch of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine containing just 5% of the debrominated impurity is used in synthesis, the impurity will successfully undergo the first step (amide coupling) but will act as a dead-end in the subsequent Suzuki cross-coupling[1]. This forces the chemist to perform arduous chromatographic separations on the final API, destroying overall yield.
Caption: Impact of debrominated impurities on downstream Suzuki cross-coupling reactions.
Comparative yield analysis of synthetic routes to aminomethyl pyrazoles
A Comparative Yield Analysis of Synthetic Routes to Aminomethyl Pyrazoles Introduction Aminomethyl pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Yield Analysis of Synthetic Routes to Aminomethyl Pyrazoles
Introduction
Aminomethyl pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural motif allows them to act as versatile pharmacophores, exhibiting a wide range of biological activities, including kinase inhibition, antiviral properties, and central nervous system modulation. The efficient and high-yielding synthesis of these compounds is therefore of paramount importance for the rapid exploration of their therapeutic potential. This guide provides a comparative analysis of the most prevalent synthetic routes to aminomethyl pyrazoles, offering a detailed examination of their respective yields, substrate scope, and practical considerations. The insights presented herein are intended to assist researchers in selecting the optimal synthetic strategy for their specific research and development needs.
Synthetic Strategies and Yield Comparison
The synthesis of aminomethyl pyrazoles can be broadly categorized into three primary approaches: the reduction of pyrazole nitriles, the nucleophilic substitution of halomethyl pyrazoles, and direct aminomethylation reactions such as the Mannich reaction. Each of these methods possesses distinct advantages and limitations, which will be discussed in detail below.
Reduction of Pyrazole-carbonitriles
The reduction of a nitrile group on the pyrazole ring is a robust and widely employed method for the synthesis of aminomethyl pyrazoles. This approach benefits from the relative ease of introducing a cyano group into the pyrazole core.
Reaction Scheme:
Figure 1: General workflow for the reduction of pyrazole-carbonitriles.
Discussion:
This method is often favored due to its high efficiency and the commercial availability of a wide array of substituted pyrazole-carbonitriles. The choice of reducing agent is critical and can significantly impact the reaction yield and selectivity.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for the conversion of nitriles to primary amines. Reactions are typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether. While often providing excellent yields, the pyrophoric nature of LiAlH₄ and the need for stringent anhydrous conditions can be a practical drawback.
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is generally considered a safer and more scalable alternative to LiAlH₄. The reaction conditions can be tuned by adjusting the pressure of hydrogen, the catalyst loading, and the solvent.
Comparative Yield Data:
Route
Key Reagents
Typical Yield (%)
Key Advantages
Key Disadvantages
Reduction
LiAlH₄, THF
85-95%
High yields, rapid reaction
Air/moisture sensitive, hazardous
Reduction
H₂, Pd/C
80-90%
Safer, scalable
Requires specialized equipment
Nucleophilic Substitution of Halomethyl Pyrazoles
This approach involves the reaction of a halomethyl pyrazole, typically a chloromethyl or bromomethyl derivative, with a primary or secondary amine. The reaction proceeds via a standard SN2 mechanism.
Reaction Scheme:
Figure 2: General workflow for the nucleophilic substitution of halomethyl pyrazoles.
Discussion:
The success of this method is highly dependent on the stability of the starting halomethyl pyrazole and the nucleophilicity of the amine. The inclusion of a non-nucleophilic base is often necessary to scavenge the hydrogen halide byproduct.
Substrate Scope: This method is versatile and allows for the introduction of a wide variety of amino functionalities by simply changing the amine nucleophile.
Reaction Conditions: The reactions are typically run in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or with gentle heating.
Comparative Yield Data:
Route
Key Reagents
Typical Yield (%)
Key Advantages
Key Disadvantages
Substitution
Amine, K₂CO₃, ACN
70-85%
Wide substrate scope
Starting material can be unstable
Mannich-type Reactions
The Mannich reaction provides a direct and atom-economical route to aminomethyl pyrazoles. This one-pot, three-component reaction involves the condensation of a pyrazole with an aldehyde (often formaldehyde) and an amine.
Reaction Scheme:
Figure 3: General workflow for the Mannich-type reaction.
Discussion:
The Mannich reaction is an attractive strategy due to its convergent nature. However, the regioselectivity can be a challenge with unsymmetrically substituted pyrazoles, potentially leading to a mixture of products.
Catalysis: The reaction is often catalyzed by a mineral acid or a Lewis acid to facilitate the formation of the electrophilic iminium ion.
Yields: The yields of Mannich reactions can be variable and are highly dependent on the specific substrates and reaction conditions employed.
Comparative Yield Data:
Route
Key Reagents
Typical Yield (%)
Key Advantages
Key Disadvantages
Mannich
Formaldehyde, Amine, HCl
60-80%
Atom economical, one-pot
Potential for regioselectivity issues
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrazol-4-yl)methanamine via Reduction of Pyrazole-4-carbonitrile with LiAlH₄
To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure to afford the crude product.
Purify the crude product by column chromatography on silica gel to yield the desired aminomethyl pyrazole.
Protocol 2: Synthesis of N-Benzyl-1-(pyrazol-4-yl)methanamine via Nucleophilic Substitution
To a solution of 4-(chloromethyl)pyrazole (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (1.5 eq).
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by TLC.
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of synthetic route to aminomethyl pyrazoles is a critical decision that depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The reduction of pyrazole-carbonitriles generally offers the highest yields and is a reliable method for accessing primary aminomethyl pyrazoles. Nucleophilic substitution of halomethyl pyrazoles provides greater flexibility in introducing diverse amino groups, albeit with potentially lower yields. The Mannich reaction presents an atom-economical, one-pot alternative, but may require careful optimization to control regioselectivity. By understanding the nuances of each approach, researchers can make informed decisions to efficiently synthesize the aminomethyl pyrazole derivatives required for their drug discovery programs.
References
A review on the synthesis of pyrazole derivatives and their biological activities. (2021). Journal of the Indian Chemical Society. [Link]
A review on synthesis of pyrazole derivatives and their pharmacological activities. (2022). Journal of Drug Delivery and Therapeutics. [Link]
Recent advances in the synthesis of pyrazoles: a review. (2021). Synthetic Communications. [Link]
Comparative
Spectroscopic Differentiation of Pyrazole Regioisomers: A Comparative Guide for Structural Elucidation
As a Senior Application Scientist in structural elucidation, one of the most persistent bottlenecks I encounter in drug discovery is the unambiguous assignment of pyrazole regioisomers. Pyrazoles are privileged pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural elucidation, one of the most persistent bottlenecks I encounter in drug discovery is the unambiguous assignment of pyrazole regioisomers. Pyrazoles are privileged pharmacophores found in blockbuster drugs like celecoxib and apixaban. However, standard N-alkylation of asymmetrically substituted
-pyrazoles—or condensation reactions with asymmetric diketones—invariably yields a mixture of 1,3- and 1,5-disubstituted regioisomers.
Standard 1D
H and C NMR spectroscopy is notoriously inadequate for differentiating these isomers due to overlapping chemical shifts and the lack of diagnostic scalar couplings across the heteroatom bridge. To solve this, we must rely on advanced 2D NMR modalities. This guide objectively compares the performance of through-space and through-bond 2D NMR techniques, providing a self-validating experimental framework for definitive structural assignment.
Comparative Analysis of Spectroscopic Modalities
To build a robust, self-validating analytical system, one must understand the physical causality and inherent limitations of each spectroscopic method.
2D NOESY / ROESY (Through-Space Correlation)
Mechanism: Relies on the Nuclear Overhauser Effect (NOE) to identify protons within spatial proximity (typically < 5 Å).
Performance: NOESY is the traditional first-line approach. In a 1,5-disubstituted pyrazole, one expects a strong NOE cross-peak between the N-alkyl protons and the adjacent C5-substituent. In a 1,3-disubstituted pyrazole, the NOE is observed between the N-alkyl protons and the C5-H ring proton.
Limitations: NOESY is highly dependent on molecular conformation and rotational dynamics. If the C5 position lacks a proton, or if the molecule adopts a conformation that distances the substituents, the absence of an NOE cannot be definitively interpreted (a false negative).
correlation to the C5 carbon, theoretically allowing differentiation.
Limitations: The chemical shifts of C3 and C5 can be remarkably similar depending on the electronic nature of the substituents. Without prior, unambiguous assignment of the carbon backbone, relying solely on
H-C HMBC often leads to circular logic.
H-
N HMBC (The Gold Standard)
Mechanism: Leverages the distinct electronic environments of the two nitrogen atoms in the pyrazole ring.
Performance: N1 ("pyrrole-like", bearing the substituent) and N2 ("pyridine-like") have vastly different
N chemical shifts. Observing a or correlation from the N-alkyl group to a specific nitrogen atom unambiguously locks the regiochemistry. 1 [1] and 2 [2] demonstrate that this method eliminates the ambiguity of carbon-based assignments.
Limitations: Requires high-field NMR equipped with a CryoProbe due to the low natural abundance (0.37%) and low gyromagnetic ratio of
N HMBC, consider the experimental data from the synthesis of N-alkylated pyrazole regioisomers [1]. When researchers alkylated a tautomeric pyrazole intermediate, they obtained an inseparable mixture of regioisomers.
Major Regioisomer: The
H-N HMBC spectrum revealed a strong correlation between the piperidine ring proton ( 3.36 ppm) and the "pyridine-like" N2 nitrogen ( -77.3 ppm, nitromethane scale).
Minor Regioisomer: Exhibited a distinct three-bond connectivity between the piperidine proton (
3.43 ppm) and the "pyrrole-like" N1 nitrogen ( -165.7 ppm).
This massive ~90 ppm chemical shift dispersion between N1 and N2 makes
N HMBC infinitely more reliable than H or C methods, where might be less than 2 ppm.
Experimental Protocol: Self-Validating
H-
N HMBC Workflow
To ensure analytical trustworthiness, never rely on a single 2D NMR experiment. The following protocol utilizes
H-N HMBC to establish the covalent nitrogen scaffold, cross-referenced with 2D NOESY to confirm spatial geometry. If the through-bond and through-space data conflict, it immediately flags potential issues such as tautomeric equilibrium or sample impurities.
Step 1: Sample Preparation
Dissolve 20–30 mg of the purified pyrazole regioisomer in 0.55 mL of a suitable deuterated solvent (e.g., CDCl
or DMSO-). Use TMS as an internal standard. High concentration is critical to overcome the low natural abundance of N [3].
Step 2: Instrument Configuration
Utilize a 600 MHz NMR spectrometer equipped with a broadband observe (BBO) H&F CryoProbe. The cryogenic cooling of the RF coils significantly enhances the signal-to-noise ratio required for natural abundance
N detection[3].
Step 3: Pulse Sequence Selection & Optimization
Execute a
H-N HMBC experiment (e.g., Bruker pulse program hmbcgpndqf).
Causality Check: Optimize the long-range coupling constant (
) delay for 5–8 Hz . Why? In pyrazole systems, the coupling between an N-alkyl group and the N1 nitrogen typically falls within this range. Setting the delay too short results in incomplete magnetization transfer, while setting it too long allows transverse relaxation () to erode the signal, leading to false negatives.
Set the acquisition size to [4096, 256] and use at least 4-8 scans per increment.
Step 4: Data Interpretation
Identify the
N chemical shifts. In the nitromethane-referenced scale, the "pyrrole-like" N1 (bearing the alkyl group) typically resonates upfield between -160 to -180 ppm, while the "pyridine-like" N2 resonates downfield between -70 to -90 ppm.
Trace the cross-peaks: A strong three-bond connectivity (
) between the N-alkyl protons and the N1 nitrogen confirms the substituent is on N1.
Run a 2D NOESY (e.g., noesygpph) to confirm spatial proximity between the N-alkyl group and the C5-H or C5-substituent. This spatial data must perfectly align with the covalent map generated by the
N HMBC.
Structural Elucidation Workflow
Workflow for the spectroscopic differentiation of pyrazole regioisomers using 2D NMR techniques.
References
Title : Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Source : KTU ePubl (Molecules 2021) | URL : 1
Title : Advanced NMR techniques for structural characterization of heterocyclic structures | Source : ESA-IPB | URL : 2
Title : “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindazole analogs | Source : MPG.PuRe | URL :3
Operational Guide: Safe Handling and Disposal of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine Executive Summary & Hazard Profile (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a specialized halogenated heterocyclic bu...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Executive Summary & Hazard Profile
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is a specialized halogenated heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. From a safety and logistical standpoint, this compound presents a complex, dual-hazard profile:
The Primary Amine Moiety: Imparts basicity and nucleophilicity. It can be corrosive to skin and mucous membranes, and its neutralization with acids is highly exothermic.
The Brominated Pyrazole Core: Halogenated heterocycles are notoriously persistent in the environment and exhibit high aquatic toxicity due to their ability to disrupt cellular pathways [1]. Furthermore, the thermal decomposition of brominated organics generates toxic hydrogen bromide (HBr) and nitrogen oxides (NOx)[2].
Because of these intersecting hazards, standard organic waste disposal protocols are insufficient. This guide provides a self-validating, step-by-step operational plan for the safe segregation, neutralization, and final destruction of this compound.
Waste Classification & Logistical Parameters
To ensure regulatory compliance (e.g., EPA RCRA standards) and operational safety, all waste containing (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine must be strictly categorized. Mixing halogenated amine waste with incompatible streams (like strong oxidizers or non-halogenated solvents) can lead to catastrophic container failure or toxic gas release.
Table 1: Quantitative Disposal and Storage Parameters
Parameter
Operational Guideline
Mechanistic Rationale
Waste Stream Category
Halogenated Organic Waste
Bromine content dictates incineration in specialized kilns to prevent environmental halogen release.
EPA Waste Code
D002 (if pH ≥ 12.5 in solution)
Amines in aqueous solutions can exhibit corrosive characteristics.
Target Neutralization pH
6.0 – 8.0
Prevents exothermic runaway during storage; stabilizes the amine as a non-volatile salt.
Incineration Temp
> 1000 °C
High thermal energy is required to cleave the highly stable pyrazole aromatic ring.
Abatement Requirement
Caustic Scrubber (NaOH)
Essential to neutralize HBr and NOx acid gases produced during combustion [5].
Disposal Workflows & Decision Matrix
The physical state and concentration of the waste dictate the disposal pathway. The following diagram illustrates the logical workflow for processing (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine waste.
Workflow for the segregation and disposal of brominated pyrazole amine waste.
Step-by-Step Methodologies
Protocol A: In-Lab Neutralization of Dilute Aqueous Solutions
Causality Focus: The neutralization of primary amines is an exothermic process. If a strong acid (like concentrated HCl) is used rapidly, the localized heat can cause the solution to boil, aerosolizing the toxic brominated pyrazole. Therefore, a weak acid and active cooling are mandatory [3].
Preparation & PPE: Don a chemically resistant lab coat, nitrile gloves (double-gloving recommended), and safety goggles. Perform all steps inside a certified chemical fume hood.
Thermal Control: Place the beaker containing the dilute (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine aqueous waste into an ice-water bath. Place the bath on a magnetic stir plate and add a PTFE-coated stir bar to the waste.
Acid Selection: Prepare a dilute solution of a weak acid, such as 1M Citric Acid or 1M Acetic Acid. Do not use Nitric Acid, as it can form explosive salts with organic amines.
Titration: Using a dropping funnel or burette, add the weak acid dropwise to the stirring amine waste. Monitor the temperature continuously; if it exceeds 25°C, pause the addition until the solution cools.
pH Monitoring: Periodically check the pH using a calibrated meter or indicator strips. Halt the addition when the pH stabilizes between 6.0 and 8.0 [3].
Containerization: Transfer the neutralized solution to a compatible high-density polyethylene (HDPE) waste container. Label strictly as "Neutralized Halogenated Aqueous Waste - Contains Brominated Pyrazole."
Protocol B: Handling Solid Waste and Concentrated Organic Solutions
Causality Focus: Concentrated halogenated amines must not be neutralized in-lab due to the extreme risk of thermal runaway. They must be preserved in their current state for commercial incineration.
Segregation: Collect solid residues, contaminated filter paper, and concentrated organic solvent solutions (e.g., DCM or EtOAc containing the compound) directly into a dedicated "Halogenated Organic Waste" carboy.
Chemical Compatibility: Ensure this container contains NO strong oxidizers (e.g., peroxides, permanganates), as amines are readily oxidized, potentially leading to ignition or gas evolution.
Satellite Accumulation: Store the sealed container in a cool, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight until collection by a licensed hazardous waste contractor [4].
Commercial Destruction: The Role of High-Temperature Incineration
Once collected, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine cannot be disposed of in landfills due to its persistence and potential to leach bioactive brominated metabolites into groundwater [1].
The only scientifically sound method of destruction is High-Temperature Rotary Kiln Incineration .
Thermal Cleavage: The waste is subjected to temperatures exceeding 1000 °C, which provides the activation energy required to break the robust carbon-nitrogen and carbon-bromine bonds of the pyrazole ring [5].
Caustic Scrubbing: Combustion of this molecule generates CO₂, H₂O, NOₓ, and HBr. Because HBr is highly corrosive and environmentally destructive, the incinerator's exhaust must pass through a wet caustic scrubber (typically utilizing calcium hydroxide or sodium hydroxide). This converts the toxic gases into benign salts (e.g., NaBr, NaNO₃) that can be safely precipitated and managed [2].
Spill Response & Decontamination
In the event of an operational spill:
Evacuate & Ventilate: Ensure the fume hood sash is lowered or the area is well-ventilated to prevent inhalation of amine vapors.
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust or paper towels initially, as the amine may react exothermically with organic materials.
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled hazardous waste container. Wash the contaminated surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by soap and water.
References
MDPI. "Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities." Molecules. [Link]
Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." EPA.gov. [Link]
Collect and Recycle. "Amine Waste Disposal Service." Collect and Recycle.[Link]
Personal protective equipment for handling (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine
The Definitive Safety Protocol: Handling (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine As drug discovery accelerates, the use of highly functionalized building blocks like (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine ha...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Safety Protocol: Handling (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
As drug discovery accelerates, the use of highly functionalized building blocks like (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine has become ubiquitous. Typically supplied as a hydrochloride[1] or hydrobromide[2] salt, this compound presents a unique dual-hazard profile: the aggressive basicity of a primary amine coupled with the lipophilicity of a halogenated heterocycle.
To ensure absolute safety and operational continuity, this guide moves beyond basic compliance. We provide a causality-driven, self-validating framework for handling this compound, designed specifically for advanced research environments.
Mechanistic Hazard Assessment & Causality
Understanding why a chemical is dangerous is the first step in designing a robust safety protocol. The hazards of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine stem from its molecular structure:
Amine-Induced Liquefaction Necrosis: In its free-base form, the primary amine acts as a strong nucleophile and base. Upon dermal contact, alkaline corrosives cause tissue damage via liquefaction necrosis. This is driven by the saponification of epidermal fats and the solubilization of structural proteins, which allows the chemical to penetrate deeply into underlying tissues[3][4]. Unlike acid burns, which form a protective coagulative eschar, amine burns continue to destroy tissue long after initial exposure[4].
Lipophilic Carrier Effect: Heteroaromatic amines are highly lipid-soluble[5]. The brominated pyrazole core increases the molecule's partition coefficient (LogP), significantly enhancing its ability to cross the stratum corneum and enter the bloodstream if the skin barrier is compromised.
Aerosolization of Salts: When handled as a hydrochloride or hydrobromide salt[1][2], the compound exists as a fine, highly hygroscopic powder. This presents a severe inhalation hazard (H335)[6]. Static charge generated during weighing can easily aerosolize the dust, leading to respiratory tract saponification and pulmonary edema.
Engineering Controls & Workflow Setup
OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates the prioritization of engineering controls over personal protective equipment (PPE)[7][8]. Before opening a vial of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine, establish the following controls:
Containment: All handling, weighing, and solvent addition must occur within a certified Chemical Fume Hood. The hood must have a verified face velocity of 80–100 feet per minute (fpm). Causality: This velocity is mathematically optimized to capture aerosolized salt dust without creating turbulent vortices that could blow the powder back into the operator's breathing zone.
Static Mitigation: Utilize an anti-static ionizer bar or a grounded zero-static spatula. Causality: Halogenated amine salts are highly prone to triboelectric charging. Neutralizing the static prevents the powder from "jumping" out of the weigh boat and contaminating the exterior of the reaction vessel.
Personal Protective Equipment (PPE) Matrix
PPE must act as a fail-safe, not a primary defense. The following matrix outlines the required gear and the mechanistic justification for each choice.
Table 1: PPE Requirements for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Amines can rapidly permeate thin nitrile. Neoprene offers superior resistance to alkaline degradation, while the inner nitrile layer acts as a backup against lipophilic penetration[5].
Eye Protection
Chemical splash goggles (ANSI Z87.1) + Face shield
Prevents severe ocular damage. The cornea is highly susceptible to rapid saponification from airborne amine dust or solvent splashes[4].
Body
Flame-resistant (FR) lab coat, fully buttoned to the collar
Prevents dermal exposure to the lipophilic brominated pyrazole core. Must be fully buttoned to eliminate "funneling" of spilled powders.
Respiratory
N95 or P100 particulate respirator (If handling >5g outside hood)
Mitigates the inhalation of fine hydrochloride/hydrobromide salt dust[1][2], preventing chemical pneumonitis[9].
Standard Operating Procedure (SOP): Handling & Weighing
This protocol is designed as a self-validating system; each step inherently verifies the success of the previous one.
Step 1: System Verification
Check the fume hood monitor to ensure a face velocity of 80-100 fpm. Inspect outer neoprene gloves for micro-tears by inflating them slightly and listening for air leaks.
Step 2: Vessel Preparation
Place a pre-tared, sealable reaction vial onto the analytical balance inside the fume hood. Causality: Weighing directly into the destination vessel eliminates the need to transfer powder from a weigh boat, reducing the risk of aerosolization and static cling.
Step 3: Transfer & Weighing
Using a grounded anti-static spatula, carefully transfer the (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine salt into the vial. Seal the vial immediately after the target mass is reached.
Step 4: Solvent Addition
If preparing a stock solution, inject the compatible solvent (e.g., anhydrous DMF or DCM) through the septum of the sealed vial using a syringe. Causality: Adding solvent to a closed system prevents the exothermic heat of dissolution from aerosolizing the compound into the hood environment.
Workflow for the safe handling and weighing of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine.
Spill Response & Decontamination Protocol
Spills involving primary amines require immediate, chemistry-specific interventions. Never use water as a first response for large free-base spills, as the exothermic reaction can vaporize the chemical.
Absorb with inert clay/sand; neutralize basicity with dilute citric acid.
Major
> 50 g or outside containment
Evacuate lab, notify EHS
Requires HAZMAT intervention; do not sweep dry powder to avoid aerosolization.
Minor Spill Decontamination Step-by-Step:
Assess & Isolate: Ensure the spill is fully contained within the fume hood. Lower the sash to the lowest workable height.
Neutralization: If the spill is a free-base solution, carefully apply a weak acid powder (e.g., solid citric acid or sodium bisulfate). Causality: Strong mineral acids (like HCl) will cause a violent, highly exothermic neutralization reaction that can boil the solvent. Weak acids provide controlled, safe protonation.
Absorption: Cover the neutralized spill with an inert silicate absorbent (e.g., vermiculite or sand). Causality: Amines can react exothermically with cellulose-based absorbents (like paper towels); inert silicates prevent secondary thermal events.
Collection: Use a plastic scoop (never metal) to collect the slurry and place it into a chemically compatible, sealable hazardous waste container.
Decision matrix and response pathway for chemical spills involving halogenated pyrazole amines.
Waste Disposal Plan
Improper disposal of halogenated amines can lead to catastrophic laboratory incidents or severe environmental contamination. Adhere strictly to the following segregation rules[10]:
No Metal Containers: Do not store amine waste in galvanized steel or metal safety cans. Causality: Amines are highly corrosive to certain metals and can react with heavy metal salts to produce shock-sensitive, explosive fulminates[10][11]. Use high-density polyethylene (HDPE) carboys exclusively.
Halogen Segregation: Waste containing (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine must be strictly segregated into Halogenated Organic Waste . Causality: Halogenated heterocycles require specialized, high-temperature commercial incineration to prevent the atmospheric release of toxic brominated dioxins and furans. Mixing this with non-halogenated waste violates EPA/RCRA regulations and creates severe downstream processing hazards[10].
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". OSHA. URL: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. URL: [Link]
Novachem. "Safety Data Sheet: Oleylamine (Alkaline Corrosives and Liquefaction Necrosis)". Novachem. URL: [Link]
American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. URL: [Link]